Amenamevir
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNIVNAFBSLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027753 | |
| Record name | Amenamevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841301-32-4 | |
| Record name | Amenamevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amenamevir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amenamevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amenamevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMENAMEVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amenamevir's Inhibition of the Viral Helicase-Primase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amenamevir is a potent, non-nucleoside antiviral agent that specifically targets the helicase-primase (HP) complex of herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] Unlike traditional nucleoside analogs that target viral DNA polymerase, this compound presents a distinct mechanism of action, offering a valuable therapeutic alternative, particularly against acyclovir-resistant strains.[1] This technical guide provides an in-depth overview of this compound's helicase-primase inhibitory activity, including quantitative data on its antiviral potency, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and experimental workflows.
Introduction
The herpesvirus helicase-primase complex is a heterotrimeric enzyme essential for viral DNA replication.[3] It is typically composed of three subunits: the helicase (e.g., UL5 in HSV), the primase (e.g., UL52 in HSV), and a cofactor (e.g., UL8 in HSV).[3] The helicase unwinds the double-stranded viral DNA, while the primase synthesizes short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.[4] By inhibiting this complex, this compound effectively halts viral DNA replication and subsequent viral propagation.[4]
Quantitative Inhibitory Activity
This compound demonstrates potent antiviral activity against a range of herpesviruses, including strains resistant to conventional therapies. The following tables summarize the 50% effective concentration (EC50) values of this compound against various viral strains, as determined by plaque reduction assays.
| Virus | Strain | EC50 (µM) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | |||
| Wild-Type | 0.036 | [1][5] | |
| Acyclovir-Resistant (TK-deficient) | Susceptible (EC50 values comparable to wild-type) | [1] | |
| Herpes Simplex Virus 2 (HSV-2) | |||
| Wild-Type | 0.023 - 0.046 | [1] | |
| Acyclovir-Resistant (TK-deficient) | Susceptible (EC50 values comparable to wild-type) | [1] | |
| Varicella-Zoster Virus (VZV) | |||
| Wild-Type | 0.047 | [1][5] | |
| Acyclovir-Resistant | Susceptible (EC50 values comparable to wild-type) | [1] |
This compound's efficacy against acyclovir-resistant strains underscores its distinct mechanism of action, which does not rely on activation by viral thymidine kinase (TK).[1]
Mechanism of Action: Inhibition of the Helicase-Primase Complex
This compound exerts its antiviral effect by binding to the helicase-primase complex and locking it in an open, inactive conformation. This prevents the ATP-dependent unwinding of viral DNA and the synthesis of RNA primers, thereby halting viral DNA replication.[4]
Mechanism of this compound Action
Experimental Protocols
Plaque Reduction Assay (Cell-Based)
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation in a cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
24-well cell culture plates
-
Herpes Simplex Virus (HSV-1 or HSV-2) or Varicella-Zoster Virus (VZV) stock
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% newborn calf serum (NCS)
-
Methylcellulose (0.8%)
-
This compound stock solution
-
10% formalin in phosphate-buffered saline (PBS)
-
0.05% crystal violet solution
Procedure:
-
Seed 24-well plates with Vero cells and grow to a confluent monolayer.
-
Infect the cell monolayers with approximately 60 plaque-forming units (PFU) per well of the desired virus strain.
-
After a 1-hour incubation at 37°C to allow for viral adsorption, remove the inoculum.
-
Overlay the cells with 1 ml of DMEM containing 0.8% methylcellulose and serial dilutions of this compound (e.g., ranging from 0 to 200 µM).
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days for HSV and longer for VZV).
-
Fix the cells with 10% formalin in PBS.
-
Stain the cells with 0.05% crystal violet solution and wash to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Helicase Activity Assay (Biochemical)
This assay directly measures the unwinding of a DNA substrate by the purified helicase-primase complex.
Principle: A radiolabeled or fluorescently labeled double-stranded DNA substrate is incubated with the purified helicase-primase complex in the presence and absence of this compound. The unwound single-stranded DNA is then separated from the double-stranded substrate by gel electrophoresis and quantified.
General Protocol:
-
Prepare a reaction mixture containing the purified helicase-primase complex, a labeled forked DNA substrate, ATP, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Separate the reaction products on a non-denaturing polyacrylamide gel.
-
Visualize and quantify the amount of unwound single-stranded DNA using autoradiography or fluorescence imaging.
-
Determine the concentration of this compound required to inhibit 50% of the helicase activity (IC50).
ATPase Activity Assay (Biochemical)
This assay measures the ATP hydrolysis activity of the helicase, which is essential for its DNA unwinding function.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.
General Protocol:
-
Set up a reaction containing the purified helicase-primase complex, single-stranded DNA (as a cofactor), ATP, and reaction buffer.
-
Add different concentrations of this compound to the reactions.
-
Incubate the reactions at 37°C.
-
At various time points, stop the reaction and measure the amount of released Pi using a malachite green-based colorimetric assay.
-
Calculate the rate of ATP hydrolysis and determine the IC50 of this compound for ATPase inhibition.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound using a plaque reduction assay.
Plaque Reduction Assay Workflow
Resistance to this compound
Resistance to this compound can arise through mutations in the genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[1][5] These mutations are often clustered near the ATP-binding site or other functional domains of the enzymes.[6] Notably, this compound-resistant mutants often exhibit reduced viral fitness and remain susceptible to other classes of antiviral drugs like acyclovir.[1]
Conclusion
This compound's unique mechanism of action as a helicase-primase inhibitor provides a significant advancement in the treatment of herpesvirus infections. Its potent activity against both wild-type and acyclovir-resistant strains, coupled with a distinct resistance profile, makes it a valuable tool in the antiviral arsenal. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other helicase-primase inhibitors.
References
- 1. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HSV helicase-primase inhibitor | CAS 841301-32-4 | herpes simplex virus| Buy ASP2151 from Supplier InvivoChem [invivochem.com]
- 4. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Amenamevir (ASP2151): A Helicase-Primase Inhibitor for Herpesvirus Infections
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amenamevir (formerly ASP2151) is a novel, non-nucleoside antiviral agent that represents a significant advancement in the treatment of herpesvirus infections. It is a potent and selective inhibitor of the viral helicase-primase complex, an essential enzyme for the replication of viral genomic DNA.[1] This unique mechanism of action distinguishes it from traditional nucleoside analogs, such as acyclovir, and provides an effective treatment option against herpes simplex virus (HSV) and varicella-zoster virus (VZV), including strains resistant to conventional therapies.[1][2] Approved in Japan for the treatment of herpes zoster, this compound has demonstrated robust efficacy and a favorable safety profile in numerous preclinical and clinical studies.[3][4] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound.
Introduction: The Need for Novel Antiherpetic Agents
Herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV) are highly prevalent human pathogens responsible for a range of diseases, from cold sores and genital herpes to chickenpox and shingles (herpes zoster).[1][5] For decades, the mainstay of treatment has been nucleoside analogs like acyclovir and its prodrug valacyclovir, which target the viral DNA polymerase.[6] However, the emergence of resistance, particularly in immunocompromised patients, has underscored the need for antiviral agents with alternative mechanisms of action.[6][7]
Discovery and Preclinical Development of this compound (ASP2151)
This compound was identified as a novel helicase-primase inhibitor with potent antiviral activity against VZV, HSV-1, and HSV-2.[8] Unlike other helicase-primase inhibitors that are only effective against HSV, this compound demonstrated equipotent activity against both HSV and VZV.[2][9]
Mechanism of Action
The primary target of this compound is the viral helicase-primase complex, which is composed of three viral proteins and is crucial for the initiation and elongation of viral DNA replication.[6][10] This complex unwinds the double-stranded viral DNA and synthesizes short RNA primers necessary for the DNA polymerase to begin synthesis.[6][11] this compound binds to this complex, inhibiting its enzymatic activities, including single-stranded DNA-dependent ATPase, helicase, and primase functions.[8] This action effectively halts viral DNA replication.[6]
Figure 1: Mechanism of action of this compound in inhibiting viral DNA replication.
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a wide range of clinical isolates of HSV-1, HSV-2, and VZV, including acyclovir-resistant strains.[5][8]
| Virus | Strain Type | EC50 (μM) | Reference |
| HSV-1 | Wild-type | 0.036 | [11] |
| Clinical Isolates | 0.043 | [5] | |
| HSV-2 | Wild-type | - | - |
| Clinical Isolates | 0.069 | [5] | |
| VZV | Wild-type | 0.047 | [11] |
| Acyclovir-resistant | 0.038 - 0.10 | [8] |
Table 1: In Vitro Antiviral Activity of this compound (EC50 values)
In Vivo Efficacy in Animal Models
In a mouse zosteriform-spread model of HSV-1 infection, orally administered this compound was more potent than valacyclovir in inhibiting disease progression.[8][9] The 50% effective oral doses for this compound and valacyclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively.[12] this compound also demonstrated greater efficacy than valacyclovir in treating HSV skin lesions in immunocompromised mice.[11]
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rodents have shown that this compound has good oral bioavailability.[12] In mice, the bioavailability was 40% after a single oral administration.[13] The primary route of elimination in mice appears to be through oxidative metabolism followed by biliary and fecal excretion.[13] In humans, this compound exhibits a half-life of approximately 8 hours, supporting once-daily dosing.[12]
Human Pharmacokinetics
Phase 1 studies in healthy subjects revealed that this compound has less than dose-proportional pharmacokinetics.[14][15] The presence of food was found to increase the absorption of this compound, with the area under the plasma concentration-time curve (AUC) nearly doubling when administered with food.[14][15]
| Parameter | Value | Condition | Reference |
| AUCinf | Increased by ~90% | With food vs. fasting | [14] |
| Cmax | Increased by 82% | With food vs. fasting | [14] |
| Elimination Half-life (t1/2) | ~8 hours | - | [12] |
| Relative Bioavailability (Tablet vs. Capsule) | 86% | - | [15] |
Table 2: Key Pharmacokinetic Parameters of this compound in Humans
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for the treatment of herpes zoster and genital herpes.
Phase 3 Study in Herpes Zoster
A randomized, double-blind, valaciclovir-controlled Phase 3 study in Japanese patients with herpes zoster demonstrated the non-inferiority of this compound (400 mg once daily for 7 days) to valacyclovir (1000 mg three times daily for 7 days).[16] The primary endpoint, the proportion of patients with cessation of new lesion formation by day 4, was 81.1% for this compound 400 mg and 75.1% for valaciclovir.[16]
| Treatment Group | N | Day 4 Cessation Proportion | 95% CI | Reference |
| This compound 400 mg | 243 | 81.1% | (-0.2% to 14.4%) | [16] |
| This compound 200 mg | 247 | 69.6% | - | [16] |
| Valaciclovir 1000 mg | 245 | 75.1% | - | [16] |
Table 3: Efficacy of this compound in a Phase 3 Trial for Herpes Zoster
Phase 3 Study in Recurrent Genital Herpes
A Phase 3, randomized, double-blind, placebo-controlled study evaluated a single, patient-initiated dose of this compound (1200 mg) for recurrent genital herpes.[1] The study found that this compound significantly reduced the time to healing of all genital herpes lesions compared to placebo.[1]
Phase 3 Study in Recurrent Herpes Labialis
In a similar Phase 3 study for recurrent herpes labialis, a single patient-initiated dose of 1200 mg of this compound taken within 6 hours of prodromal symptoms significantly shortened the time to all lesion healing compared to placebo (median 5.1 days vs. 5.5 days).[17][18]
Safety and Tolerability
Across clinical trials and post-marketing surveillance in Japan, this compound has been generally well-tolerated.[4][16] In the Phase 3 herpes zoster trial, the incidence of drug-related adverse events was comparable between the this compound and valaciclovir groups (10.0% and 10.7% for this compound 400 mg and 200 mg, respectively, and 12.0% for valaciclovir).[16] Post-marketing surveillance in Japan identified potential risks of thrombocytopenia, gingival bleeding, and palpitations, although none were reported as serious.[4]
Resistance Profile
Resistance to this compound can develop through amino acid substitutions in the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[7][8] However, this compound-resistant mutants often show attenuated growth and reduced pathogenicity compared to the parent virus.[2][11] Importantly, there is no cross-resistance between this compound and nucleoside analogs; this compound is effective against acyclovir-resistant HSV and VZV, and this compound-resistant strains remain susceptible to acyclovir.[2][11]
Synergistic Effects
In vitro studies have demonstrated that the combination of this compound with acyclovir or penciclovir results in statistically significant synergistic antiviral activity against HSV-1, HSV-2, and VZV.[11] This suggests that combination therapy could be a valuable approach for treating severe herpesvirus infections.[11]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the in vitro efficacy of antiviral drugs.
Figure 2: Workflow for a Plaque Reduction Assay.
Methodology:
-
Cell Culture: Appropriate host cells (e.g., MRC-5 for VZV, Vero for HSV) are seeded in multi-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are infected with a specific plaque-forming unit (PFU) count of the virus.
-
Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing low-melting-point agarose) containing serial dilutions of this compound or a control drug (e.g., acyclovir).
-
Incubation: The plates are incubated for a period sufficient for viral plaques to develop (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Determination: The drug concentration that reduces the number of plaques by 50% compared to the untreated virus control is calculated and reported as the EC50 value.[11]
In Vivo Zosteriform-Spread Mouse Model
This animal model is used to evaluate the efficacy of antiviral compounds against HSV infection that mimics aspects of VZV reactivation in humans.
Methodology:
-
Animal Preparation: Immunocompetent or immunocompromised mice (e.g., hairless mice) are used.
-
Infection: The flank skin of the mice is abraded, and a suspension of HSV-1 is applied to the scarified area.
-
Treatment: Oral administration of this compound, a control drug (e.g., valacyclovir), or a vehicle is initiated shortly after infection and continued for a specified duration (e.g., twice daily for 5 days).
-
Disease Scoring: The development of skin lesions is monitored and scored daily based on severity (e.g., erythema, vesicles, ulceration, zosteriform spread).
-
Efficacy Evaluation: The efficacy of the treatment is determined by its ability to reduce the severity of skin lesions, delay disease progression, and improve survival rates compared to the control group.[8][9]
Conclusion
This compound represents a significant milestone in the development of antiherpetic therapies. Its novel mechanism of action as a helicase-primase inhibitor provides a much-needed alternative to traditional nucleoside analogs. With its potent activity against both HSV and VZV, including resistant strains, a favorable pharmacokinetic profile allowing for once-daily dosing, and demonstrated clinical efficacy and safety, this compound is a valuable addition to the armamentarium for managing herpesvirus infections. Future research may explore its potential in combination therapies and for other herpesvirus-related conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of Herpes Simplex Virus Isolated from Genital Herpes Lesions to ASP2151, a Novel Helicase-Primase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASP2151, a novel helicase-primase inhibitor, possesses antiviral activity against varicella-zoster virus and herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a novel helicase-primase inhibitor, for treatment of herpes zoster: A randomized, double-blind, valaciclovir-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase 3, randomized, double-blind, placebo-controlled study evaluating a single, patient-initiated dose of this compound for recurrent herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound's Effective and Safe for Treatment of Recurrent Herpes Labialis Confirms Phase 3 Trial [medicaldialogues.in]
The Structure-Activity Relationship of Amenamevir: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of amenamevir (ASP2151), a potent, orally bioavailable helicase-primase inhibitor approved for the treatment of herpes zoster. This document summarizes the current understanding of its mechanism of action, the structural basis of its inhibitory activity, and the key chemical features governing its antiviral efficacy. Detailed experimental protocols for relevant assays are also provided to facilitate further research in this area.
Introduction to this compound and its Target
This compound is a non-nucleoside antiviral agent that selectively targets the herpesvirus helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] Unlike traditional nucleoside analogs such as acyclovir, which target viral DNA polymerase, this compound's distinct mechanism of action provides an alternative treatment option, particularly for infections caused by resistant strains.[2] The helicase-primase complex, composed of three subunits (UL5, UL8, and UL52 in Herpes Simplex Virus), is responsible for unwinding double-stranded viral DNA and synthesizing RNA primers for the initiation of DNA synthesis.[1][3] this compound exhibits potent activity against both herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1][2]
Mechanism of Action and Structural Basis of Inhibition
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's inhibitory activity. This compound binds to an allosteric pocket within the UL5 helicase subunit, adjacent to the ATP binding site.[4] This binding event locks the helicase in an open, inactive conformation, which in turn prevents the conformational changes necessary for ATP hydrolysis and DNA unwinding.[4] This allosteric inhibition mechanism is distinct from competitive inhibition and contributes to the high potency of this compound.
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound Action on Viral DNA Replication.
Structure-Activity Relationship Insights
While comprehensive quantitative SAR data for a series of this compound analogs are not publicly available, critical insights can be gleaned from resistance mutations and comparisons with other helicase-primase inhibitors.
Core Scaffold and Key Moieties
This compound belongs to the oxadiazolylphenyl class of helicase-primase inhibitors.[2] Its chemical structure is N-(2,6-dimethylphenyl)-N-[2-[[4-(1,2,4-oxadiazol-3-yl)phenyl]amino]-2-oxoethyl]tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide. The oxadiazolephenyl moiety is crucial for its antiviral activity.
Insights from Resistance Mutations
Studies on this compound-resistant viral strains have identified specific amino acid substitutions in the helicase-primase complex that confer resistance. These mutations provide valuable information about the key interaction points between the drug and its target.
| Virus | Subunit | Mutation | Fold Increase in EC50 | Reference |
| HSV-1 | UL5 Helicase | K356N | >2,000 | [3] |
| VZV | ORF55 (Helicase) | K350N | >100 µM (from 0.047 µM) |
The location of these mutations within the this compound binding pocket highlights the importance of the interactions in these regions for the drug's inhibitory effect. For instance, the K356N mutation in HSV-1 UL5 is situated in a region that likely disrupts the stable binding of this compound.
The following diagram illustrates the logical relationship of how resistance mutations affect this compound's efficacy.
Caption: Logical flow of how resistance mutations impair this compound's inhibitory action.
Experimental Protocols
Helicase Inhibition Assay (Fluorescence-Based)
This assay measures the unwinding of a fluorescently labeled DNA substrate by the helicase-primase complex and the inhibition of this process by this compound.
Materials:
-
Purified recombinant helicase-primase complex
-
Fluorescently labeled DNA substrate (e.g., one strand labeled with FAM and the complementary strand with a quencher like DABCYL)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM β-mercaptoethanol)
-
ATP solution (250 mM, pH 7.0)
-
MgCl₂ solution (1 M)
-
This compound stock solution (in DMSO)
-
Black, 96-well flat-bottom assay plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the 2x helicase/DNA substrate mixture: In the assay buffer, mix the helicase-primase complex and the fluorescently labeled DNA substrate to achieve a 2x final concentration.
-
Prepare the 2x ATP/Inhibitor mixture: In the assay buffer, mix ATP, MgCl₂, and the desired concentration of this compound (or DMSO for control) to achieve a 2x final concentration.
-
Assay setup: Add 50 µL of the 2x helicase/DNA substrate mixture to each well of the 96-well plate.
-
Initiate the reaction: Add 50 µL of the 2x ATP/Inhibitor mixture to each well.
-
Fluorescence reading: Immediately place the plate in the fluorescence plate reader pre-equilibrated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data analysis: The rate of increase in fluorescence corresponds to the rate of DNA unwinding. Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.
The following diagram outlines the workflow for the helicase inhibition assay.
Caption: Workflow for a fluorescence-based helicase inhibition assay.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Virus stock (e.g., HSV-1, VZV)
-
This compound stock solution
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with a standardized amount of virus (to produce a countable number of plaques). Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add the semi-solid overlay medium containing serial dilutions of this compound (or vehicle control).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with the fixing solution. Once fixed, remove the overlay and stain the cell monolayer with crystal violet.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Plot the percentage of inhibition against the drug concentration to determine the EC50 value.
Conclusion
This compound represents a significant advancement in anti-herpesvirus therapy due to its novel mechanism of action targeting the helicase-primase complex. The structural elucidation of its binding to an allosteric site on the UL5 helicase subunit provides a solid foundation for understanding its high potency and for the rational design of next-generation inhibitors. While detailed quantitative SAR data on this compound analogs remain limited in the public domain, analysis of resistance mutations offers valuable insights into the key drug-target interactions. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate this compound and to discover new antiviral agents targeting the herpesvirus helicase-primase complex.
References
Preclinical Pharmacology of Amenamevir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amenamevir is a novel antiviral agent belonging to the class of helicase-primase inhibitors. This document provides a comprehensive overview of its preclinical pharmacology, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. The information is intended to serve as a technical resource for professionals in the fields of virology, pharmacology, and drug development.
Introduction
This compound (formerly known as ASP2151) represents a significant advancement in the treatment of herpesvirus infections. Unlike traditional nucleoside analogs that target viral DNA polymerase, this compound employs a distinct mechanism of action by inhibiting the viral helicase-primase complex.[1][2] This complex is essential for the unwinding of viral DNA and the initiation of its replication.[2] this compound has demonstrated potent activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV), including strains resistant to conventional therapies.[3][4] This guide summarizes the key preclinical data that have defined the pharmacological profile of this compound.
Mechanism of Action
This compound specifically targets the helicase-primase enzyme complex of herpesviruses.[2] This complex is a heterotrimer composed of three essential proteins that work in concert to initiate and carry out viral DNA replication. By binding to this complex, this compound prevents the unwinding of the double-stranded viral DNA and the synthesis of RNA primers, which are critical first steps in the replication process.[1] This targeted inhibition effectively halts viral proliferation.[1] A key advantage of this mechanism is its efficacy against viral strains that have developed resistance to DNA polymerase inhibitors, such as acyclovir, through mutations in the viral thymidine kinase gene.[3][4]
Mechanism of action of this compound.
In Vitro Antiviral Activity
The in vitro antiviral potency of this compound has been evaluated against various strains of HSV-1, HSV-2, and VZV. The primary method for assessing this activity is the plaque reduction assay.
Experimental Protocol: Plaque Reduction Assay
A plaque reduction assay is a standard virological method used to quantify the infectivity of a virus and the efficacy of an antiviral agent.
-
Cell Culture: Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV, human embryonic lung fibroblasts for VZV) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus, sufficient to produce a countable number of plaques (localized areas of cell death).
-
Drug Application: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound or a control compound.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the untreated control wells.
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated. This is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.
Plaque Reduction Assay Workflow.
Summary of In Vitro Efficacy
The following table summarizes the 50% plaque reduction concentrations of this compound against HSV-1 and VZV.
| Virus | This compound 50% Plaque Reduction Concentration (μM) | Reference |
| HSV-1 | 0.036 | [5][6][7][8][9][10] |
| VZV | 0.047 | [5][6][7][8][9][10] |
This compound has also demonstrated efficacy against feline herpesvirus 1 (FHV-1) in vitro, with 50% inhibitory concentrations comparable to acyclovir in some cell lines.[11][12] The antiviral activity of this compound is not dependent on the viral replication cycle, in contrast to nucleoside analogs like acyclovir.[5][11]
In Vivo Efficacy
The in vivo efficacy of this compound has been assessed in various animal models of herpesvirus infection.
Experimental Protocol: Mouse Model of HSV-1 Infection
Mouse models are commonly used to evaluate the in vivo efficacy of antiherpetic agents.
-
Animal Model: Immunocompetent or immunocompromised mice are used.
-
Infection: Mice are infected with a lethal or pathogenic dose of HSV-1, typically through cutaneous, intraperitoneal, or intracranial routes.
-
Treatment: Oral administration of this compound or a control vehicle is initiated at a specified time post-infection and continued for a defined period.
-
Efficacy Endpoints: Efficacy is assessed based on various parameters, including:
-
Survival rate
-
Reduction in viral titers in target organs (e.g., brain, skin)
-
Amelioration of clinical signs (e.g., skin lesions, neurological symptoms)
-
-
Data Analysis: The 50% effective dose (ED50) is often calculated, representing the dose of the drug that protects 50% of the animals from death or significantly reduces disease severity.
Summary of In Vivo Efficacy
In a mouse model of HSV-1 infection, the oral 50% effective doses of this compound and valacyclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively.[13][14] this compound was also found to be effective in treating severe skin infections in mice, even with delayed treatment initiation.[7]
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in rodents.
Experimental Protocol: Pharmacokinetic Studies in Mice
-
Drug Administration: A single dose of this compound is administered to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Summary of Pharmacokinetic Parameters in Mice
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 2 hours (after single IV administration) | [13][14] |
| Oral Bioavailability (F) | 40% | [13][14] |
| Time to Peak Concentration (Tmax) | 1 hour (after single oral administration) | [13] |
| Primary Absorption Site | Small intestine | [13][14] |
| Primary Excretion Route | Biliary and fecal excretion | [13] |
In mice, the primary component in plasma was unchanged this compound, and the main elimination pathway involves oxidative metabolism.[13]
Preclinical Safety and Toxicology
Post-marketing surveillance of this compound in Japan has identified potential risks, including thrombocytopenia, gingival bleeding, and palpitations, although none of these were reported as serious.[5][6][9] In a study involving immunocompromised patients, adverse events with a possible causal relationship to this compound included bacterial skin infection, anemia, hyponatremia, headache, and abnormal liver function.[15][16]
Synergistic Activity
In vitro and in vivo studies have demonstrated that the combination of this compound with nucleoside analogs like acyclovir and penciclovir results in statistically significant synergistic antiviral activity against HSV-1, HSV-2, and VZV.[7][8][17] This suggests that combination therapy could be a valuable approach for treating severe herpesvirus infections.[7][17]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of herpesvirus replication. Its novel mechanism of action, targeting the helicase-primase complex, provides a valuable alternative to traditional antiviral therapies and is effective against resistant strains. The favorable in vitro and in vivo efficacy, coupled with a defined pharmacokinetic profile, has paved the way for its successful clinical development and use. Further research into combination therapies and its application in a broader range of herpesvirus infections is warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster | Semantic Scholar [semanticscholar.org]
- 6. search.lib.utexas.edu [search.lib.utexas.edu]
- 7. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antiviral efficacy of this compound against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An exploratory study of the efficacy and safety of this compound for the treatment of herpes zoster in patients receiving immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic activity of this compound (ASP2151) with nucleoside analogs against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Amenamevir: A Technical Guide to its Antiviral Spectrum Against Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amenamevir is a novel antiviral agent belonging to the class of helicase-primase inhibitors.[1] It presents a distinct mechanism of action compared to traditional nucleoside analogs like acyclovir by directly targeting the viral helicase-primase complex, an essential enzyme for viral DNA replication.[1][2][3] This technical guide provides an in-depth overview of the antiviral spectrum of this compound against key human herpesviruses, focusing on quantitative data, experimental methodologies, and the underlying molecular interactions. This compound has demonstrated potent activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV).[4][5] It has been approved in Japan for the treatment of herpes zoster (shingles).[3][5]
Mechanism of Action
This compound specifically inhibits the helicase-primase enzyme complex (composed of UL5, UL8, and UL52 proteins in HSV) which is responsible for unwinding double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][6] By binding to this complex, this compound effectively halts viral DNA synthesis.[1] This targeted approach allows for potent antiviral activity and a distinct resistance profile compared to DNA polymerase inhibitors.[1] Notably, its efficacy is not dependent on the viral replication cycle, unlike acyclovir, which is more effective in the early stages of infection.[7][8]
Antiviral Activity: In Vitro Studies
The in vitro antiviral activity of this compound has been extensively evaluated, primarily through plaque reduction assays. These studies have consistently demonstrated its potent inhibitory effects against various strains of HSV-1, HSV-2, and VZV, including those resistant to acyclovir.
Data Presentation: In Vitro Susceptibility
The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound against susceptible and resistant herpesvirus strains.
Table 1: In Vitro Antiviral Activity of this compound Against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)
| Virus | Strain | This compound EC₅₀ (µM) | Acyclovir EC₅₀ (µM) | Reference |
| HSV-1 | Laboratory Strains | 0.014 - 0.036 | 0.08 - 0.17 | [7][8][9] |
| HSV-1 | Clinical Isolates | 0.014 (mean) | 0.13 (mean) | [9] |
| HSV-2 | Laboratory Strains | 0.023 - 0.046 | 0.32 - 0.42 | [8] |
| HSV-2 | Clinical Isolates | 0.030 (mean) | 0.32 (mean) | [9] |
| VZV | Laboratory & Clinical Strains | 0.038 - 0.10 | 1.3 - 5.9 | [8] |
Table 2: Antiviral Activity of this compound Against Acyclovir-Resistant Herpesvirus Strains
| Virus | Strain Type | This compound EC₅₀ (µM) | Acyclovir EC₅₀ (µM) | Reference |
| HSV-1 | Acyclovir-Resistant (TK-deficient) | 0.023 - 0.034 | > 44.4 | [7] |
| VZV | Acyclovir-Resistant | Not diminished | High | [10] |
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the in vitro efficacy of antiviral drugs.
-
Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells for HSV, MRC-5 for VZV) are prepared in multi-well plates.[11]
-
Virus Inoculation: Cells are infected with a standardized amount of virus (e.g., 60 plaque-forming units per well) and incubated for 1 hour to allow for viral attachment.[11]
-
Drug Application: The virus inoculum is removed, and the cells are overlaid with a medium containing methylcellulose and serial dilutions of the antiviral agent (this compound or control).[11]
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days for HSV and 7-10 days for VZV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[11]
-
EC₅₀ Calculation: The EC₅₀ value, the drug concentration that reduces the number of plaques by 50% compared to the untreated control, is calculated.[11]
Antiviral Activity: In Vivo Studies
Animal models have been crucial in evaluating the in vivo efficacy of this compound. Murine models of herpetic infection have demonstrated the potent antiviral effects of oral this compound administration.
Data Presentation: In Vivo Efficacy
Table 3: In Vivo Efficacy of this compound in Murine Models
| Model | Virus | Treatment | Key Findings | Reference |
| Zosteriform Spread Model | HSV-1 | Oral this compound | Dose-dependent suppression of intradermal HSV-1 growth. More potent than valacyclovir.[12][13] | |
| Severe HSV-1 Infection (Immunosuppressed) | HSV-1 | Oral this compound (10-100 mg/kg/day) | Successfully reduced HSV-1 titers at all tested doses.[14] | |
| Multidermatomal HSV-1 Infection | HSV-1 | Oral this compound | Reduced disease severity even with delayed treatment initiation (Day 4 post-infection), whereas valacyclovir did not.[14] | |
| Herpetic Keratitis | ACVR HSV-1 | This compound | Effective in treating recalcitrant herpes simplex keratitis caused by acyclovir-resistant strains.[15][16] |
Experimental Protocols
Murine Zosteriform Spread Model
This model mimics the cutaneous spread of herpesvirus seen in zoster.
-
Animal Preparation: The flank of mice is shaved and inoculated with HSV-1 via skin scarification.
-
Treatment: Oral administration of this compound, valacyclovir, or a placebo is initiated at a specified time post-infection.
-
Disease Scoring: The development of zosteriform lesions is monitored and scored daily based on severity (e.g., erythema, vesicles, ulceration, paralysis).
-
Viral Titer Determination: Skin tissue from the infected area is collected at various time points to quantify viral titers.
Resistance Profile
Resistance to this compound can develop through mutations in the genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[7][17] Studies have identified specific amino acid substitutions that confer resistance.[17][18] Importantly, this compound-resistant mutants generally do not exhibit cross-resistance to DNA polymerase inhibitors like acyclovir and foscarnet.[17][19] Furthermore, some this compound-resistant mutants have shown attenuated growth and reduced pathogenicity in vivo compared to the wild-type virus.[7][19]
Synergistic Activity
In vitro and in vivo studies have demonstrated that this compound exhibits synergistic antiviral effects when combined with nucleoside analogs such as acyclovir and penciclovir against HSV-1, HSV-2, and VZV.[7][12] This suggests that combination therapy could be a valuable strategy for treating severe herpesvirus infections.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound targeting the viral helicase-primase complex.
Caption: A simplified workflow of the plaque reduction assay for antiviral testing.
Conclusion
This compound is a potent helicase-primase inhibitor with a broad spectrum of activity against clinically significant herpesviruses, including HSV-1, HSV-2, and VZV. Its novel mechanism of action provides an effective therapeutic option, particularly for acyclovir-resistant infections. The quantitative data from in vitro and in vivo studies consistently demonstrate its high potency. The synergistic effects observed with nucleoside analogs open avenues for combination therapies in managing severe or resistant herpesvirus infections. Further research into its clinical applications and the long-term potential for resistance development will continue to define its role in antiviral therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Breakthrough In Herpesvirus Therapy [journalijar.com]
- 3. This compound [drugcentral.org]
- 4. Helicase-primase inhibitor this compound for herpesvirus infection: Towards practical application for treating herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antiviral efficacy of this compound against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [mdpi.com]
- 8. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | HSV helicase-primase inhibitor | CAS 841301-32-4 | herpes simplex virus| Buy ASP2151 from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Plaque reduction assay. [bio-protocol.org]
- 12. Synergistic activity of this compound (ASP2151) with nucleoside analogs against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral efficacy of the helicase-primase inhibitor this compound in murine models of severe herpesvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of this compound, a Helicase-Primase Inhibitor for the Treatment of Acyclovir-Resistant Herpes Simplex Virus 1 Keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 17. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Amenamevir Against Varicella-Zoster Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amenamevir is a first-in-class, orally administered antiviral agent that functions as a helicase-primase inhibitor.[1] This mechanism is distinct from traditional nucleoside analogues, such as acyclovir, which target viral DNA polymerase.[2][3] In vitro studies have consistently demonstrated that this compound exhibits potent and selective inhibitory activity against Varicella-Zoster Virus (VZV), including strains resistant to conventional therapies.[4][5] Its unique mode of action prevents the unwinding of viral DNA, a critical step for replication, thereby effectively halting the propagation of the virus.[2] This guide provides an in-depth overview of the in vitro efficacy of this compound against VZV, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.
Mechanism of Action: Helicase-Primase Inhibition
The primary target of this compound is the VZV helicase-primase complex, an essential enzyme composed of three subunits (encoded by UL5, UL8, and UL52 genes) responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[2][6] this compound specifically binds to this complex, inhibiting its enzymatic functions.[2] By preventing the separation of DNA strands and the subsequent priming events, this compound effectively terminates viral DNA synthesis.[2]
This mechanism is fundamentally different from that of DNA polymerase inhibitors like acyclovir, which act as chain terminators during DNA elongation.[2] A significant advantage of this compound's mechanism is that its antiviral activity is not dependent on the viral replication cycle phase, in contrast to acyclovir, which is less effective in the late phase of infection when viral DNA synthesis is abundant.[7]
Caption: Mechanism of Action: this compound vs. Acyclovir.
Quantitative In Vitro Efficacy Data
The antiviral activity of this compound is quantified by its 50% effective concentration (EC₅₀), the concentration required to inhibit viral replication by 50%. Its safety is assessed by the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the drug's therapeutic window.
Table 1: In Vitro Anti-VZV Activity of this compound
| VZV Strain Type | Host Cell | EC₅₀ (µM) Range | Reference(s) |
| Laboratory Strains | HEF | 0.047 | [3][7][8] |
| Clinical Isolates | HEF | 0.038 - 0.10 | [8] |
| Acyclovir-Resistant | HEF | < 0.1 | [4] |
HEF: Human Embryonic Fibroblast
Table 2: Comparative Efficacy of this compound and Acyclovir Against VZV
| Antiviral Agent | Host Cell | Typical EC₅₀ (µM) | Reference(s) |
| This compound | HEF | 0.038 - 0.10 | [7][8] |
| Acyclovir | HEF | 1.3 - 5.9 | [7] |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| HEF | > 30 | > 638 | [8][9] |
| HEF | ≥ 200 | > 2000 | [4] |
Experimental Protocols
The primary method used to determine the in vitro efficacy of this compound against VZV is the plaque reduction assay (PRA).
Plaque Reduction Assay (PRA)
This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Methodology:
-
Cell Culture: Confluent monolayers of Human Embryonic Fibroblast (HEF) cells are prepared in multi-well plates.[4][8]
-
Virus Infection: The cell monolayers are infected with a standardized amount of VZV, sufficient to produce a countable number of plaques.
-
Drug Application: Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of this compound or a control compound (e.g., acyclovir).
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 5-7 days for VZV).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted. The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[10]
Caption: Workflow for a Plaque Reduction Assay (PRA).
Cytotoxicity Assay
To determine the CC₅₀, uninfected HEF cells are exposed to the same serial dilutions of this compound for the same incubation period as the PRA. Cell viability is then measured using a standard method, such as the WST-8 assay.[6]
Synergism and Resistance
Synergism with Acyclovir
In vitro studies have demonstrated that the combination of this compound and acyclovir exhibits statistically significant synergistic antiviral activity against VZV.[7] This suggests that a combination therapy approach may be a more effective therapeutic option than monotherapy, particularly in severe infections.[7] The proposed mechanism is that this compound reduces the number of viral DNA replication forks, allowing acyclovir to more effectively inhibit the remaining sites of DNA synthesis.[7]
Resistance Profile
Resistance to this compound can develop through mutations in the genes encoding the helicase-primase complex.[7][11]
-
Mechanism: Amino acid substitutions in the UL5 (helicase) and UL52 (primase) subunits can reduce the binding affinity of this compound to the complex, thereby decreasing its inhibitory effect.[7][12]
-
Fitness of Mutants: Notably, this compound-resistant VZV mutants often exhibit reduced growth capability and pathogenicity in vitro compared to the wild-type virus.[7][12]
-
Cross-Resistance: this compound retains its activity against acyclovir-resistant VZV strains, as its target is different from that of DNA polymerase inhibitors.[5][11]
Caption: Logical Pathway to this compound Resistance.
Conclusion
This compound demonstrates potent and highly selective in vitro activity against a wide range of Varicella-Zoster Virus strains. Its novel mechanism of action, targeting the viral helicase-primase complex, translates to superior potency compared to traditional nucleoside analogues like acyclovir and provides a crucial therapeutic option against acyclovir-resistant VZV. The low cytotoxicity and high selectivity index underscore its favorable safety profile at the cellular level. These in vitro findings establish this compound as a significant advancement in anti-herpesvirus therapy.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antiviral efficacy of this compound against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 10. This compound, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Amenamevir Target Validation in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target validation for amenamevir, a potent, non-nucleoside antiviral agent. This compound represents a significant advancement in the treatment of herpesvirus infections, specifically those caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][2][3] Its novel mechanism of action, targeting the viral helicase-primase complex, distinguishes it from traditional antiviral therapies that primarily inhibit viral DNA polymerase.[4][5] This document details the mechanism of action, presents key quantitative data from validation studies, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Mechanism of Action: Inhibition of the Helicase-Primase Complex
This compound's antiviral activity stems from its direct inhibition of the viral helicase-primase (HP) complex, an essential multi-enzyme system for viral DNA replication.[6][7] The HP complex in herpesviruses is typically composed of three subunits:
-
UL5 (Helicase): This subunit is responsible for unwinding the double-stranded viral DNA at the replication fork, a process that requires ATP hydrolysis.[8]
-
UL52 (Primase): This subunit synthesizes short RNA primers on the unwound single-stranded DNA, which are necessary to initiate DNA synthesis by the viral DNA polymerase.[8]
-
UL8 (Cofactor): This subunit assists in the proper function and processivity of the complex.[8]
By binding to this complex, this compound effectively blocks its enzymatic activities.[4] This prevents the separation of dsDNA into ssDNA and the subsequent synthesis of RNA primers, thereby halting the entire viral DNA replication process.[4][5] A key advantage of this mechanism is its efficacy regardless of the viral replication cycle stage, unlike nucleoside analogs such as acyclovir, whose activity can be influenced by the abundance of viral DNA synthesis.[9][10]
Target Validation Data
The validation of the helicase-primase complex as the legitimate target of this compound is supported by biochemical assays, cell-based antiviral activity, and resistance studies.
In Vitro Antiviral Activity
This compound demonstrates potent inhibitory activity against various herpesviruses in cell culture. Plaque reduction assays are commonly used to quantify this activity, with the 50% effective concentration (EC50) being a key parameter.
| Virus | Assay Type | EC50 / IC50 (µM) | Reference(s) |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 0.036 | [9][11][12] |
| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | 0.028 - 0.1 (range) | [13] |
| Varicella-Zoster Virus (VZV) | Plaque Reduction | 0.047 | [9][11][12] |
| Acyclovir-Resistant VZV | Antiviral Activity Assay | Equipotent to wild-type | [13] |
| Acyclovir-Resistant HSV | Antiviral Activity Assay | Equipotent to wild-type | [1][14] |
Table 1: In Vitro Efficacy of this compound Against Herpesviruses.
Importantly, this compound retains its potency against acyclovir-resistant strains of both HSV and VZV.[1][13][14] This lack of cross-resistance strongly supports its distinct mechanism of action, as acyclovir resistance typically arises from mutations in the viral thymidine kinase (TK) or DNA polymerase genes, not the helicase-primase complex.[9]
Resistance Studies
The definitive validation of a drug's target is often achieved through resistance studies. Viruses that become resistant to a drug frequently harbor mutations in the gene encoding the target protein. In the case of this compound, resistant mutants of HSV-1 and HSV-2 consistently show amino acid substitutions in the UL5 (helicase) and/or UL52 (primase) subunits of the helicase-primase complex.[9][15][16]
| Virus | Gene (Subunit) | Amino Acid Substitution(s) | Frequency/Comments | Reference(s) |
| HSV-1 | UL5 (Helicase) | K356N | Highest frequency (9/20 mutants); maintains virulence | [15][16] |
| G352C | Novel identified mutation | [15][16] | ||
| UL52 (Primase) | R367H | Associated with reduced susceptibility | [9][17] | |
| F360C/V, N902T | Novel identified mutations | [15][16] | ||
| HSV-2 | UL5 (Helicase) | K355N | Highest frequency (9/19 mutants) | [15][16] |
Table 2: Amino Acid Substitutions Conferring this compound Resistance in HSV.
No resistance mutations have been identified in the UL8 cofactor gene.[15] The clustering of mutations in the UL5 and UL52 genes provides direct evidence that this compound interacts with and inhibits the helicase-primase complex. Furthermore, many of these resistant mutants exhibit attenuated growth in vitro and reduced pathogenicity in vivo compared to the wild-type virus, suggesting that the mutations impair the essential function of the helicase-primase complex.[9][16][17]
Experimental Protocols
This section outlines the generalized methodologies for the key experiments used to validate this compound's target.
Plaque Reduction Assay
This assay is the standard method for determining the in vitro antiviral activity of a compound.
Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC50).
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero cells) in multi-well plates and grow to confluence.
-
Virus Infection: Remove growth media and infect the cell monolayers with a standardized amount of virus (e.g., HSV-1 or VZV) for a set adsorption period (e.g., 1-2 hours).
-
Compound Addition: After adsorption, remove the virus inoculum. Add an overlay medium (e.g., containing methylcellulose) containing serial dilutions of this compound or a vehicle control. The overlay restricts virus spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Generation and Characterization of Resistant Mutants
This process validates the drug target by identifying mutations in the target protein that confer resistance.
Objective: To select for and identify viral mutants resistant to this compound and sequence the helicase-primase complex genes.
Methodology:
-
Virus Isolation: Start with a wild-type laboratory strain or clinical isolate of the virus.
-
Serial Passage: Propagate the virus in susceptible host cells in the presence of a low concentration of this compound (e.g., near the EC50).
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound in the culture medium. This applies selective pressure, favoring the growth of mutants with reduced susceptibility.
-
Isolation of Resistant Clones: After several passages, viruses capable of replicating at high concentrations of this compound are isolated via plaque purification.
-
Susceptibility Testing: Confirm the resistance phenotype of the isolated clones by performing a plaque reduction assay and comparing their EC50 values to the parent (wild-type) virus.
-
Genotypic Analysis: Extract viral DNA from the resistant clones. Amplify the genes encoding the helicase-primase complex (UL5, UL52, and UL8) using PCR.
-
Sequencing: Sequence the PCR products and compare them to the parent virus sequence to identify any amino acid-coding mutations.
Conclusion
The target of this compound, the viral helicase-primase complex, is robustly validated through a confluence of evidence. Its potent and selective in vitro antiviral activity, coupled with the consistent emergence of resistance mutations specifically within the UL5 and UL52 subunits of the target complex, provides a clear and definitive confirmation of its mechanism of action. The lack of cross-resistance with DNA polymerase inhibitors further solidifies the helicase-primase complex as a distinct and viable antiviral target. This comprehensive validation underpins the clinical success of this compound and paves the way for the continued development of novel antivirals directed at this essential viral enzyme complex.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound [drugcentral.org]
- 7. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [agris.fao.org]
- 13. This compound (ASP-2151) | Helicase-primase inhibitor | Probechem Biochemicals [probechem.com]
- 14. Pharmacokinetics and Safety of this compound in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Amenamevir and Pritelivir: Novel Helicase-Primase Inhibitors Targeting Herpesviruses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Herpesvirus infections, caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), present a significant global health burden. The emergence of resistance to traditional nucleoside analogue therapies has necessitated the development of novel antiviral agents with distinct mechanisms of action. This technical guide provides a comprehensive comparison of two such agents, amenamevir and pritelivir, which belong to the class of helicase-primase inhibitors. We delve into their core mechanisms of action, present comparative quantitative data on their efficacy, detail key experimental protocols for their evaluation, and visualize their molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Introduction to Helicase-Primase Inhibitors
This compound and pritelivir represent a new frontier in anti-herpesvirus therapy. Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, these drugs inhibit the viral helicase-primase complex.[1] This complex is a heterotrimeric enzyme essential for the initiation and progression of viral DNA replication.[1] It consists of three key subunits:
-
UL5 (Helicase): This subunit is responsible for unwinding the double-stranded viral DNA, a critical step for replication.[2]
-
UL52 (Primase): This subunit synthesizes short RNA primers on the unwound single-stranded DNA, which are necessary for the initiation of DNA synthesis by the viral DNA polymerase.[1][2]
-
UL8 (Cofactor): This subunit is essential for the proper function and coordination of the helicase and primase activities.[2]
By targeting this complex, this compound and pritelivir effectively halt viral DNA replication at a very early stage.[3][4] This distinct mechanism of action confers activity against viral strains that have developed resistance to nucleoside analogues.[5][6]
Mechanism of Action: A Head-to-Head Comparison
Both this compound and pritelivir function by binding to the helicase-primase complex and inhibiting its enzymatic activities. However, recent structural studies have revealed nuances in their binding modes and the specific interactions they form with the complex.
This compound has demonstrated potent inhibitory activity against the helicase-primase complex of HSV-1, HSV-2, and VZV.[7][8] It is believed to bind to a pocket within the complex, interfering with the ATPase activity of the helicase subunit, which is crucial for DNA unwinding.[8][9] Cryo-electron microscopy (cryo-EM) structures of the HSV-1 helicase-primase complex bound to this compound have provided a detailed view of its binding site, illustrating how it obstructs the helicase's function.[10][11]
Pritelivir also targets the helicase-primase complex, exhibiting strong activity against HSV-1 and HSV-2.[1][12] Resistance studies suggest that pritelivir interacts with both the UL5 helicase and the UL52 primase subunits.[5][13] Cryo-EM structures have revealed that pritelivir binds at a distinct site on the complex, effectively stalling its enzymatic activity.[10][11][14] This interaction is thought to stabilize the binding of the helicase-primase complex to DNA, preventing its progression.[5]
The following diagram illustrates the general mechanism of action of helicase-primase inhibitors.
Caption: Inhibition of the viral helicase-primase complex by this compound and pritelivir.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and pritelivir against various herpesviruses, as determined by plaque reduction assays and other antiviral assays.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Assay Type | EC50 / IC50 (µM) | Reference |
| HSV-1 | Plaque Reduction | 0.036 | [15] |
| HSV-2 | Plaque Reduction | 0.023 - 0.046 | [16] |
| VZV | Plaque Reduction | 0.047 | [15] |
| Acyclovir-Resistant HSV-1 | Plaque Reduction | 0.038 - 0.10 | [16] |
| HSV-1 Helicase Complex | ATPase Activity | 0.078 | [9][17] |
Table 2: In Vitro Antiviral Activity of Pritelivir
| Virus Strain | Assay Type | EC50 / IC50 (µM) | Reference |
| HSV-1 | Various | 0.014 - 0.060 | [16] |
| HSV-2 | Various | 0.023 - 0.046 | [16] |
| Acyclovir-Resistant HSV | Various | Not specified, but active | [5][6] |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the in vitro antiviral activity of a compound.
Methodology:
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded in multi-well plates and grown to form a confluent monolayer.[18][19]
-
Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 50 plaque-forming units per well).[19]
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound or pritelivir).[19][20] The medium also contains a substance like methylcellulose to limit virus spread to adjacent cells, ensuring the formation of distinct plaques.[18][19][20]
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.[19][20]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains the cells but leaves the plaques (areas of virus-induced cell death) unstained.[18][19] The number of plaques in each well is then counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.[21]
The following diagram illustrates the workflow of a plaque reduction assay.
Caption: A simplified workflow of the plaque reduction assay.
Helicase ATPase Assay
This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of the helicase subunit.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant helicase-primase complex is prepared. A DNA substrate that mimics the replication fork is also prepared.
-
Reaction Mixture: The helicase-primase complex is incubated with the DNA substrate and ATP in a reaction buffer.
-
Inhibitor Addition: The test compound (this compound or pritelivir) is added to the reaction mixture at various concentrations.
-
ATP Hydrolysis Measurement: The ATPase activity of the helicase is measured by quantifying the amount of ADP produced from ATP hydrolysis. This can be done using various methods, such as the Transcreener ADP² Assay.[22][23]
-
Data Analysis: The concentration of the inhibitor that reduces the ATPase activity by 50% (IC50) is determined.
Resistance Profiles
The development of antiviral resistance is a critical consideration in drug development. Resistance to this compound and pritelivir is associated with specific mutations in the genes encoding the helicase-primase complex.
This compound Resistance:
-
Mutations conferring resistance to this compound have been identified in the UL5 (helicase) and UL52 (primase) genes of HSV-1 and HSV-2.[2][3][24]
-
In HSV-1, the K356N mutation in UL5 is frequently observed and confers significant resistance.[2][25]
-
For VZV, the K350N mutation in the helicase gene (ORF55) has been shown to be responsible for this compound resistance.[26]
-
Importantly, this compound-resistant mutants often exhibit reduced viral fitness and pathogenicity.[3][24]
Pritelivir Resistance:
-
Resistance to pritelivir is primarily associated with mutations in the UL5 helicase gene.[5][12]
-
Mutations have also been identified in the UL52 primase gene.[5][12]
-
Notably, clinical studies have shown no evidence of pritelivir resistance emerging in HSV-2 isolates after daily therapy for up to 28 days.[7][12][27]
The following diagram illustrates the logical relationship of how resistance to helicase-primase inhibitors develops.
Caption: The process of resistance development to helicase-primase inhibitors.
Conclusion
This compound and pritelivir are promising novel antiviral agents that offer a distinct and effective mechanism of action against herpesviruses. Their ability to inhibit the essential helicase-primase complex provides a valuable therapeutic alternative, particularly in the context of emerging resistance to traditional therapies. This technical guide has provided a detailed comparison of their mechanisms, efficacy, and resistance profiles, along with insights into the key experimental methodologies used for their evaluation. Continued research and clinical development of these and other helicase-primase inhibitors will be crucial in the ongoing effort to combat herpesvirus infections.
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [mdpi.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eatg.org [eatg.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | HSV helicase-primase inhibitor | CAS 841301-32-4 | herpes simplex virus| Buy ASP2151 from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A single drug-resistance mutation in HSV-1 UL52 primase points to a difference between two helicase-primase inhibitors in their mode of interaction with the antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster [agris.fao.org]
- 16. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 19. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Characterization of virus strains resistant to the herpes virus helicase-primase inhibitor ASP2151 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Single Amino Acid Substitution Within the Helicase of Varicella Zoster Virus Makes It Resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy | Semantic Scholar [semanticscholar.org]
Methodological & Application
Amenamevir In Vitro Plaque Reduction Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amenamevir is a potent antiviral agent that exhibits significant activity against members of the Herpesviridae family, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] Its unique mechanism of action distinguishes it from traditional nucleoside analogs. This compound functions as a helicase-primase inhibitor, directly targeting the viral helicase-primase complex, which is essential for the unwinding of viral DNA and the initiation of DNA replication. By inhibiting this complex, this compound effectively halts viral replication. This application note provides a detailed protocol for determining the in vitro efficacy of this compound using a plaque reduction assay, a gold-standard method for quantifying viral infectivity and evaluating antiviral compounds.
Mechanism of Action
This compound targets the helicase-primase complex of herpesviruses, which is a heterotrimeric protein complex responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication. By binding to this complex, this compound inhibits its enzymatic activities, thereby preventing the separation of the viral DNA strands and the subsequent replication process. This targeted approach offers an alternative treatment strategy, particularly for viral strains that have developed resistance to DNA polymerase inhibitors like acyclovir.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of this compound against various strains of HSV-1, HSV-2, and VZV as determined by in vitro plaque reduction assays.
| Virus | Strain | Cell Line | EC50 (µM) | Reference |
| HSV-1 | Various Clinical Isolates | HEF | 0.036 | [1] |
| Acyclovir-Resistant | - | 0.012 - 0.068 | [1] | |
| HSV-2 | Various Clinical Isolates | HEF | 0.028 | |
| VZV | Kawaguchi | HEF | 0.047 | [1] |
| Various Clinical Isolates | HEF | 0.038 - 0.10 | ||
| Acyclovir-Resistant | - | 0.065 - 0.11 | [1] |
HEF: Human Embryonic Fibroblast
Experimental Protocol: In Vitro Plaque Reduction Assay
This protocol details the steps for evaluating the antiviral activity of this compound against HSV-1, HSV-2, or VZV using a plaque reduction assay in Vero or HEF cells.
Materials
-
Cells: Vero (African green monkey kidney) cells or Human Embryonic Fibroblast (HEF) cells.
-
Viruses: Laboratory or clinical strains of HSV-1, HSV-2, or VZV.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Overlay Medium: 2x concentrated cell culture medium mixed 1:1 with a solution of 2% carboxymethyl-cellulose (CMC) or 1% methylcellulose.[2]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixative Solution: 10% formalin in PBS.
-
Staining Solution: 0.1% to 0.5% Crystal Violet in 20% ethanol.[3][4]
-
Multi-well culture plates: 6-well, 12-well, or 24-well plates.
Experimental Workflow
Caption: Experimental Workflow for the this compound Plaque Reduction Assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Virus Infection:
-
This compound Treatment:
-
During the virus adsorption period, prepare serial dilutions of this compound in the cell culture medium.
-
Prepare the overlay medium by mixing 2x concentrated cell culture medium with the CMC or methylcellulose solution.
-
After the virus adsorption period, aspirate the virus inoculum from the wells.
-
Gently wash the cell monolayers with PBS to remove any unadsorbed virus.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2 to 5 days, or until clear plaques are visible in the virus control wells.[7] The incubation time will vary depending on the virus and cell type used.
-
-
Fixation and Staining:
-
Aspirate the overlay medium from the wells.
-
Fix the cells by adding the 10% formalin solution to each well and incubating for at least 30 minutes at room temperature.[3]
-
Discard the formalin solution and gently wash the plates with water.
-
Add the crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.[4]
-
Gently wash off the excess stain with water and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting software.
-
Conclusion
The in vitro plaque reduction assay is a reliable and reproducible method for determining the antiviral efficacy of this compound against HSV-1, HSV-2, and VZV. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the field of antiviral drug development. The potent and specific mechanism of action of this compound makes it a valuable tool in the fight against herpesvirus infections.
References
- 1. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Plaquing of Herpes Simplex Viruses [jove.com]
- 6. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSV-1 plaque assay [bio-protocol.org]
Application Notes and Protocols for Evaluating Amenamevir Efficacy in Animal Models of HSV-2 Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing murine and guinea pig models for assessing the in vivo efficacy of Amenamevir against Herpes Simplex Virus Type 2 (HSV-2) infection. The protocols outlined below, coupled with the summarized data, offer a framework for preclinical evaluation of this novel helicase-primase inhibitor.
Introduction to this compound
This compound is a potent antiviral agent that inhibits the helicase-primase complex of herpesviruses, an essential component for viral DNA replication.[1][2][3][4] This mechanism of action is distinct from that of nucleoside analogs like acyclovir, which target viral DNA polymerase.[1][3] this compound has demonstrated significant activity against both HSV-1 and HSV-2, as well as Varicella-Zoster Virus (VZV).[3][4][5] Preclinical studies in animal models are crucial for determining its therapeutic potential and optimal dosing regimens for the treatment of genital herpes.
Animal Models for HSV-2 Efficacy Testing
The two most common and well-characterized animal models for studying genital herpes are the mouse and guinea pig models.[1][2][6][7][8][9]
-
Murine Model: Mice, particularly progesterone-pretreated female mice, are susceptible to intravaginal HSV-2 infection, which mimics aspects of human genital herpes, including localized inflammation and viral shedding.[3][10] This model is highly valuable for assessing cellular immune responses due to the availability of a wide range of immunological reagents.[1][2] However, a key limitation is the rarity of spontaneous viral reactivation from latency.[4]
-
Guinea Pig Model: The guinea pig model is considered to closely recapitulate human genital herpes.[1][2][11] Following intravaginal inoculation, guinea pigs develop self-limiting primary vulvovaginitis, establish latent infection in the dorsal root ganglia, and exhibit spontaneous recurrent lesions and viral shedding, both symptomatic and subclinical.[1][2][11] This makes the guinea pig model particularly suitable for evaluating therapies aimed at controlling recurrent disease.
Quantitative Efficacy Data of this compound
The following tables summarize key quantitative data from preclinical evaluations of this compound against HSV-2.
Table 1: In Vitro Anti-HSV-2 Activity of this compound
| Compound | Cell Line | Assay Type | EC50 (ng/mL) | EC50 (µM) |
| This compound | HEF | Plaque Reduction | 30 (range: 15-58) | ~0.062 |
| Acyclovir | HEF | Plaque Reduction | 71 (range: 45-95) | ~0.315 |
EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit viral plaque formation by 50%. Data compiled from MedchemExpress.com.[12]
Table 2: In Vivo Efficacy of this compound in Murine Models of HSV Infection
| Animal Model | HSV Strain | Treatment Regimen | Efficacy Endpoints | Key Findings |
| Hairless Mice (Cutaneous HSV-1) | WT51 | 1-100 mg/kg/day (oral, 5 days) | Lesion scores, intradermal viral titers | Dose-dependent reduction in lesion scores and viral titers.[12][13] |
| Immunosuppressed Mice (Cutaneous HSV-1) | Not Specified | 10-100 mg/kg/day (oral, 2-5 days) | Skin viral titers | Successfully reduced high viral titers in immunocompromised hosts.[14] |
| Zosteriform Spread Model (HSV-1) | Not Specified | Combination with valacyclovir | Inhibition of lesion progression | Synergistic effect observed with valacyclovir, more potent than monotherapy.[5][15] |
Table 3: In Vivo Efficacy of this compound in the Guinea Pig Model of Genital Herpes (HSV-2)
| Treatment Regimen | Efficacy Endpoints | Key Findings |
| 1-30 mg/kg (oral, twice daily, Days 4-9 post-infection) | Disease scores, Area Under the Curve (AUC) for disease score | Dose-dependent reduction in peak and overall disease scores. Complete prevention of symptoms at 30 mg/kg.[16][17] |
Experimental Protocols
Protocol 1: Murine Intravaginal HSV-2 Infection Model
This protocol is adapted from established methods for inducing genital herpes in mice.[3][4][18]
Materials:
-
Female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Medroxyprogesterone acetate (Depo-Provera), 150 mg/mL[4]
-
HSV-2 strain (e.g., strain 186 or G)[4]
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Sterile cotton swabs
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Hormonal Treatment: Seven days prior to infection, administer 2 mg of medroxyprogesterone acetate subcutaneously to synchronize the estrous cycle and increase susceptibility to infection.[4]
-
Viral Inoculation:
-
Anesthetize the mice.
-
Gently swab the vaginal vault with a dry sterile cotton swab to remove excess mucus.
-
Pipette 10-20 µL of the viral suspension (e.g., 10^4 to 10^5 Plaque Forming Units - PFU) into the vaginal vault.
-
Keep the mice in a head-down position for a few minutes to ensure the inoculum is retained.
-
-
This compound Treatment:
-
Initiate treatment at a predetermined time post-infection (e.g., 2-3 hours for prophylactic effect or 24-48 hours for therapeutic effect).
-
Administer this compound or vehicle control orally via gavage once or twice daily for a specified duration (e.g., 5-7 days). Doses can range from 1 to 100 mg/kg/day.[12][13]
-
-
Monitoring and Endpoints:
-
Survival: Monitor daily for signs of morbidity and mortality.[4][19] Euthanize animals that exhibit severe signs such as hind-limb paralysis.[4]
-
Lesion Scoring: Daily, visually inspect the external genital area and score the severity of lesions based on a scale (e.g., 0 = no disease; 1 = erythema and swelling; 2 = few small vesicles; 3 = multiple, coalescing vesicles; 4 = ulceration and hair loss).[4]
-
Viral Shedding:
-
On specified days post-infection, collect vaginal swabs by gently inserting a sterile swab into the vaginal vault and rotating it.
-
Place the swab in a tube containing viral transport medium.
-
Quantify viral titers using a standard plaque assay on a susceptible cell line (e.g., Vero cells).[3] Alternatively, quantify viral DNA by qPCR.[4]
-
-
Latency: At the end of the study, harvest dorsal root ganglia to quantify latent viral DNA by qPCR.[4]
-
Protocol 2: Guinea Pig Genital Herpes Model
This protocol is based on the well-established guinea pig model that mimics human recurrent genital herpes.[1][2][11][20]
Materials:
-
Female Hartley guinea pigs, 4-6 weeks old[20]
-
Sterile complete DMEM with 5% FBS[1]
-
Anesthesia (e.g., ketamine/xylazine)
-
Sterile cotton swabs
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Viral Inoculation:
-
This compound Treatment:
-
Initiate treatment as described for the murine model. Doses can range from 1 to 30 mg/kg, administered once or twice daily.[17] Treatment can be initiated prophylactically or therapeutically.
-
-
Monitoring and Endpoints:
-
Acute Disease Scoring:
-
From day 4 to 14 post-infection, score the severity of external genital lesions daily using a scale such as: 0 = no lesions; 1 = erythema; 2 = a few small vesicles; 3 = large or fused vesicles; 4 = ulcerated lesions.[20]
-
-
Recurrent Disease Monitoring:
-
From day 15 to 60 (or longer), continue to monitor for and score recurrent lesions.[1]
-
-
Viral Shedding:
-
Visualizing Experimental Workflows and Pathways
Diagrams
Caption: Mechanism of action of this compound in inhibiting HSV replication.
Caption: Experimental workflow for this compound efficacy testing in animal models.
References
- 1. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guinea Pig and Mouse Models for Genital Herpes Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSV Vaginal Infection Mouse Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. The Murine Intravaginal HSV-2 Challenge Model for Investigation of DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaginal HSV-2 Infection and Tissue Analysis [en.bio-protocol.org]
- 7. Increased Frequency of Virus Shedding by Herpes Simplex Virus 2-Infected Guinea Pigs in the Absence of CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Genomic Variation and the Severity of Genital Herpes Simplex Virus-2 Infection as Quantified by Shedding Rate: A Viral Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | HSV | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 14. medkoo.com [medkoo.com]
- 15. Mouse Models for Human Herpesviruses [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Vaginal HSV-2 Infection and Tissue Analysis [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of immunogenicity and protective efficacy of genital herpes vaccine candidates herpes simplex virus 2 dl5-29 and dl5-29-41L in mice and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Amenamevir Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of Amenamevir (formerly ASP2151), a potent inhibitor of the viral helicase-primase complex. This document includes key physicochemical and pharmacokinetic data, as well as detailed protocols for in vitro and in vivo studies to assess the antiviral efficacy of this compound formulations.
Introduction to this compound
This compound is an antiviral agent with demonstrated activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[1][2] Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is essential for viral DNA replication.[3][4] This novel mechanism makes it an important candidate for the treatment of infections caused by these viruses, including those resistant to other antiviral drugs.[2] this compound was approved in Japan for the treatment of shingles in 2017.[1]
Physicochemical and Pharmacokinetic Properties
This compound is a poorly water-soluble drug, which presents challenges for formulation development.[5] Understanding its properties is crucial for designing effective preclinical studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆N₄O₅S | [6][7] |
| Molecular Weight | 482.6 g/mol | [6][7] |
| CAS Number | 841301-32-4 | [8] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (~10 mg/mL) and DMF (~2 mg/mL). Sparingly soluble in aqueous buffers. | [4][5] |
| XLogP3 | 2.6 | [6][8] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Condition | Reference |
| Bioavailability (Oral) | 40% | Single oral administration | [1][3] |
| Elimination Half-life (t½) | ~2 hours | Single intravenous administration | [3] |
| Time to Maximum Concentration (Tmax) | 1 hour | Single oral administration (1, 3, and 10 mg/kg) | [1] |
| Volume of Distribution (Vdss) | 3.14 L/kg | Single intravenous administration (3 mg/kg) | [1] |
| Total Clearance (CLtotal) | 1.16 L/h/kg | Single intravenous administration (3 mg/kg) | [1] |
| Primary Route of Elimination | Fecal (90.46%) | Oral administration of ¹⁴C-amenamevir | [1][3] |
Mechanism of Action
This compound targets the helicase-primase complex of HSV and VZV, which is composed of three viral proteins. This complex is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers necessary for the initiation of DNA replication. By inhibiting this complex, this compound effectively halts viral DNA synthesis and subsequent viral replication.
Figure 1: Mechanism of action of this compound.
Preclinical Formulations
Given its low aqueous solubility, appropriate formulation is critical for preclinical evaluation. The following formulations have been reported for in vivo studies.
Table 3: Example Formulations for Preclinical Research
| Formulation Component | Purpose | Example Concentration | Reference |
| This compound | Active Pharmaceutical Ingredient | - | - |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | 10% | [2] |
| Polyethylene glycol 300 (PEG300) | Co-solvent | 40% | [2] |
| Tween-80 | Surfactant | 5% | [2] |
| Saline | Vehicle | 45% | [2] |
| (2-hydroxypropyl)-β-cyclodextrin | Solubilizing agent | 20% (w/v) solution | [1] |
| Corn Oil | Vehicle for oral administration | 90% | [2] |
Note: The choice of formulation will depend on the specific experimental design, including the route of administration and the required dose. It is recommended to perform formulation stability and homogeneity testing prior to in vivo studies.
Experimental Protocols
In Vitro Antiviral Activity: Plaque Reduction Assay
This protocol is used to determine the concentration of this compound that inhibits viral plaque formation by 50% (EC₅₀).
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| HSV-1 | HEF | 0.036 | [4] |
| HSV-2 | HEF | 0.028 | [4] |
| VZV | HEF | 0.047 | [4] |
| VZV (clinical isolates) | HEF | 0.038 - 0.10 | [4] |
HEF: Human Embryonic Fibroblast
Figure 2: Plaque reduction assay workflow.
Materials:
-
Vero cells (or other permissive cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Herpes Simplex Virus-1 (HSV-1) stock
-
This compound
-
DMSO (for stock solution)
-
Methylcellulose
-
Crystal Violet staining solution
-
12-well cell culture plates
Protocol:
-
Cell Seeding: The day before the assay, seed Vero cells into 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 4 x 10⁵ cells/well).[9] Incubate overnight at 37°C with 5% CO₂.[10]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM.
-
Virus Infection: Aspirate the culture medium from the cell monolayers. Infect the cells with a dilution of HSV-1 calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[9]
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[9][11]
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum. Overlay the cell monolayers with DMEM containing 2% FBS, antibiotics, the appropriate concentration of this compound (or vehicle control), and 0.8% methylcellulose.[9][11]
-
Incubation: Incubate the plates for 3 days at 37°C with 5% CO₂ to allow for plaque formation.[9][11]
-
Plaque Visualization: After incubation, fix the cells with methanol and stain with a 0.5% crystal violet solution.[12]
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
In Vivo Efficacy: Murine Model of Cutaneous HSV-1 Infection
This model is used to evaluate the in vivo efficacy of this compound formulations in a zosteriform-spread model of progressive HSV-1 infection.[4]
Figure 3: Murine cutaneous HSV-1 infection model workflow.
Materials:
-
6 to 9-week-old mice (e.g., C57BL/6 or BALB/c)[13]
-
HSV-1 stock
-
This compound formulation
-
Vehicle control
-
Anesthetic
-
Depilatory cream
-
Calipers for lesion measurement
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Infection: Anesthetize the mice. Gently remove the fur from a small area on the flank.[14][15] Lightly scarify the skin and apply a suspension of HSV-1.
-
Treatment: Randomize the infected mice into treatment and control groups. Begin oral administration of the this compound formulation or vehicle control at a specified time post-infection (e.g., 24 hours). The reported effective dose (ED₅₀) in a murine model is 1.9 mg/kg twice daily.[4]
-
Monitoring and Scoring: Monitor the mice daily for the development of skin lesions, neurological signs, and survival. Score the severity of the skin lesions based on a predefined scale (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = zosteriform spread).
-
Endpoint Analysis: At the end of the study or at specified time points, euthanize the mice. Collect skin and dorsal root ganglia for the determination of viral titers by plaque assay. Analyze the lesion scores and survival data to determine the efficacy of the this compound formulation.
Conclusion
This compound is a promising antiviral agent with a novel mechanism of action. The information and protocols provided in these application notes are intended to facilitate the preclinical development of this compound formulations by providing researchers with a comprehensive resource for their studies. Careful consideration of the formulation strategy is essential to overcome the challenges associated with its poor water solubility and to ensure accurate and reproducible results in preclinical models.
References
- 1. d-nb.info [d-nb.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound | C24H26N4O5S | CID 11397521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 10. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Herpes simplex virus assembly and spread in murine skin after infection from the outside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Quantification of Amenamevir in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amenamevir is an antiviral drug used for the treatment of herpes zoster.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4][5] The protocols described are based on established methods and provide a framework for researchers to develop and validate their own assays.
Methodologies and Experimental Protocols
The accurate determination of this compound plasma concentrations is achieved through a validated bioanalytical method.[6] The following sections detail the necessary steps from sample collection to final analysis.
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the results.
-
Anticoagulant: Blood samples (approximately 2 mL) should be collected in tubes containing sodium heparin.[3]
-
Processing: Plasma should be separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.[3]
-
Storage: After separation, plasma samples should be stored at –20°C or lower until analysis to ensure the stability of the analyte.[3]
Sample Preparation
The goal of sample preparation is to extract this compound from the complex plasma matrix and remove interfering substances. Two common methods are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction [3]
-
Aliquot: In a polypropylene tube, add 50 µL of the plasma sample, calibrator, or quality control sample.
-
Internal Standard: Add 50 µL of the internal standard solution. A stable isotope-labeled this compound, such as D6-labeled this compound, is recommended as the internal standard.[6]
-
Protein Precipitation: Add 500 µL of 5% zinc sulfate solution, followed by 500 µL of acetone. Vortex to mix.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 0.1 mL of 0.1 M sodium hydroxide and 2 mL of methyl tert-butyl ether (MTBE).
-
Mixing and Centrifugation: Mix thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer (MTBE) to a clean tube and evaporate to dryness under a stream of nitrogen or in a vacuum.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Organic Solvent Extraction [3]
-
Aliquot and Internal Standard: To a 100 µL plasma sample, add 20 µL of a 50% acetonitrile solution and 50 µL of the internal standard. Mix well.
-
Extraction: Add 100 µL of a 5% ammonia solution and 2.5 mL of t-butyl methyl ether (MTBE).
-
Centrifugation: Centrifuge the samples.
-
Freezing and Separation: Place the samples in a dry ice/acetone bath to freeze the aqueous layer, allowing for easy removal of the organic (MTBE) layer.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the residue in 1 mL of acetonitrile/ultrapure water/formic acid (50:50:0.1 v/v/v) for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the sensitive and specific quantification of this compound.[7][8]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[7][9]
-
Mobile Phase: A common mobile phase composition consists of an aqueous component with a modifier (e.g., ammonium acetate or formic acid) and an organic component like acetonitrile or methanol.[10]
-
Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for maximum sensitivity and selectivity.
Data Presentation: Quantitative Method Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound quantification in plasma.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [11] |
| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [12] |
| Inter-day Precision (%CV) | < 15% | [12] |
| Accuracy (%Deviation) | Within ±15% | [12] |
| Recovery | > 85% | General Guideline |
| Internal Standard | D6-labeled this compound | [6] |
Visualizations
Experimental Workflow
References
- 1. Pharmacokinetics and Dialyzability of a Single Oral Dose of this compound, an Anti-Herpes Drug, in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Studies of Potential CYP3A‐Mediated Pharmacokinetic Interactions With Midazolam, Cyclosporine, and Ritonavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive and selective LC-MS/MS method to quantify asunaprevir, an HCV NS3 protease inhibitor, in human plasma in support of pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, this compound (ASP2151), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the simultaneous quantification of bictegravir and 13 others antiretroviral drugs plus cobicistat and ritonavir boosters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Evaluation of the Interactions of this compound (ASP2151) with Ketoconazole, Rifampicin, Midazolam, and Warfarin in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
Application Notes: Amenamevir for Studying Herpesvirus Latency and Reactivation
Introduction
Herpesviruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV), are characterized by their ability to establish lifelong latent infections within the host's neurons.[1][2] Following a primary infection, the viral genome persists in a quiescent state, largely hidden from the immune system.[2] Various stimuli can trigger the virus to reactivate, leading to recurrent disease such as cold sores, genital herpes, or shingles.[3] Standard antiviral therapies, like acyclovir and its prodrugs, target the viral DNA polymerase, effectively treating lytic infections but not eliminating the latent viral reservoir.[1]
Amenamevir (formerly ASP2151) is a novel, non-nucleoside antiviral that presents a distinct mechanism of action, making it a valuable tool for researchers studying the intricacies of herpesvirus latency and reactivation.[4][5] It is a potent helicase-primase inhibitor, targeting the essential viral enzyme complex responsible for unwinding double-stranded viral DNA and synthesizing RNA primers to initiate DNA replication.[6][7] By blocking this initial step, this compound effectively halts viral DNA synthesis.[7][8]
Key Advantages of this compound in Research:
-
Alternative Mechanism of Action: Unlike DNA polymerase inhibitors, this compound targets the helicase-primase complex, providing a tool to study viral replication from a different angle and to investigate viruses resistant to traditional therapies.[4][7]
-
Potent Antiviral Activity: this compound demonstrates potent activity against HSV-1, HSV-2, and VZV, including strains that are resistant to acyclovir due to mutations in the viral thymidine kinase (TK) gene.[4][8]
-
Consistent Efficacy: The antiviral activity of this compound is not significantly influenced by the stage of the viral replication cycle, in contrast to acyclovir, which is less effective in cells with abundant viral DNA synthesis.[8][9][10] This feature is particularly useful for studying the reactivation process, where viral DNA synthesis rapidly escalates.
These characteristics position this compound as a critical compound for establishing in vitro latency models and for dissecting the molecular events that govern the switch from latency to lytic reactivation.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against various herpesviruses and its clinical efficacy in treating reactivation events.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Assay Type | EC₅₀ (µM) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.036 | [8][9] |
| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | 0.01 - 0.06 | [6][11] |
| Varicella-Zoster Virus (VZV) | Plaque Reduction | 0.047 | [8][9] |
| VZV (Clinical Isolates) | Susceptibility Assay | 0.28 (mean) | [12] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Clinical Efficacy of this compound in Treating Herpesvirus Reactivation
| Clinical Indication | Study Design | This compound Dose | Key Efficacy Endpoint | Result | Reference |
| Herpes Zoster (Shingles) | Phase 3, Randomized, Controlled | 400 mg, once daily for 7 days | Proportion of patients with cessation of new lesion formation by Day 4 | 81.1% (vs. 75.1% for Valacyclovir) | [12][13] |
| Recurrent Genital Herpes | Phase 2, Randomized, Controlled | 1200 mg, single dose | Median time to healing of all lesions | 102.1 hours (vs. 139.8 hours for placebo) | [4] |
| Recurrent Herpes Labialis | Phase 3, Randomized, Controlled | 1200 mg, single dose | Median time to all lesion healing | 5.1 days (vs. 5.5 days for placebo) | [14] |
Signaling Pathways and Experimental Workflows
This compound's unique mechanism allows for precise intervention in the viral replication cycle, enabling detailed study of latency and reactivation.
Mechanism of Action
This compound directly targets the viral helicase-primase complex, a critical chokepoint in the initiation of viral DNA replication. This contrasts with nucleoside analogs like acyclovir, which act later by inhibiting the viral DNA polymerase.
References
- 1. mdpi.com [mdpi.com]
- 2. Models of Herpes Simplex Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose, Patient-Initiated this compound Therapy for Recurrent Genital Herpes: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: A Breakthrough In Herpesvirus Therapy [journalijar.com]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Helicase-primase inhibitor this compound for herpesvirus infection: Towards practical application for treating herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel helicase-primase inhibitor, for treatment of herpes zoster: A randomized, double-blind, valaciclovir-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 3, randomized, double-blind, placebo-controlled study evaluating a single, patient-initiated dose of this compound for recurrent herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
Generating Amenamevir-Resistant Viral Mutants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the generation and characterization of viral mutants resistant to Amenamevir, a helicase-primase inhibitor. The methodologies outlined are essential for understanding resistance mechanisms, evaluating the efficacy of new antiviral candidates, and for the continued development of antiviral therapies. The primary focus is on Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the main targets of this compound.
Introduction
This compound is an antiviral agent that specifically inhibits the viral helicase-primase complex, a critical component of the viral DNA replication machinery. This mechanism of action is distinct from that of nucleoside analogs like acyclovir, which target viral DNA polymerase. The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. Studying this compound-resistant mutants provides valuable insights into the drug's interaction with its target and helps in predicting and overcoming clinical resistance.
The generation of resistant mutants in the laboratory is primarily achieved through two methods: in vitro serial passage of the virus in the presence of the drug and targeted mutagenesis using techniques like bacterial artificial chromosome (BAC) mutagenesis.
Mechanism of this compound Action and Resistance
This compound targets the helicase-primase complex, which is responsible for unwinding double-stranded viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral replication.
Resistance to this compound arises from specific amino acid substitutions in the helicase (UL5 protein in HSV and ORF55 in VZV) and primase (UL52 protein in HSV) subunits of the helicase-primase complex. These mutations prevent this compound from binding effectively to the complex, thereby allowing viral replication to proceed even in the presence of the drug.
Caption: Mechanism of this compound action on the viral helicase-primase complex.
Quantitative Data: this compound Resistance Profiles
The following tables summarize the mutations conferring resistance to this compound and the corresponding changes in drug susceptibility, as measured by the 50% effective concentration (EC50).
Table 1: this compound Resistance in Herpes Simplex Virus Type 1 (HSV-1)
| Viral Gene | Amino Acid Substitution | Fold Increase in EC50 | Reference(s) |
| UL5 (Helicase) | K356N | ~10-fold | |
| UL5 (Helicase) | G352C | - | |
| UL52 (Primase) | F360C/V | - | |
| UL52 (Primase) | N902T | - | |
| UL52 (Primase) | R367H | - |
Table 2: this compound Resistance in Herpes Simplex Virus Type 2 (HSV-2)
| Viral Gene | Amino Acid Substitution | Fold Increase in EC50 | Reference(s) |
| UL5 (Helicase) | K355N | - |
Table 3: this compound Resistance in Varicella-Zoster Virus (VZV)
| Viral Gene | Amino Acid Substitution | EC50 (µM) | Reference(s) |
| ORF55 (Helicase) | K350N | > 100 |
Note: "-" indicates that the specific fold increase was not provided in the cited abstracts.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage
This protocol describes the selection of this compound-resistant viral mutants by serially passaging the virus in cell culture with gradually increasing concentrations of the drug.
Caption: Workflow for generating resistant viruses via serial passage.
Materials:
-
Vero cells (for HSV) or MeWo cells (for VZV)
-
Wild-type HSV-1, HSV-2, or VZV stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Culture: Culture Vero or MeWo cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Initial Infection: Infect a confluent monolayer of cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.
-
Drug Application: After viral adsorption, add medium containing a sub-inhibitory concentration of this compound (e.g., 0.5x EC50).
-
Incubation and Observation: Incubate the infected cells and monitor daily for the development of cytopathic effect (CPE).
-
Virus Harvest: When 80-90% CPE is observed, harvest the virus by freeze-thawing the cells and medium.
-
Serial Passaging: Use the harvested virus to infect fresh cell monolayers. With each subsequent passage, gradually increase the concentration of this compound in the culture medium.
-
Selection of Resistant Population: Continue this process for 10-20 passages or until the virus can replicate in the presence of a high concentration of this compound (e.g., >10x the wild-type EC50).
-
Plaque Purification: Isolate individual resistant viral clones by plaque purification under a methylcellulose overlay containing the selective concentration of this compound.
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Stock Generation: Propagate the plaque-purified virus to generate a high-titer stock of the resistant mutant.
-
Characterization: Determine the EC50 of the mutant virus and sequence the relevant genes (UL5, UL52 for HSV; ORF55 for VZV) to identify resistance-conferring mutations.
Protocol 2: Generation of Resistant Mutants by BAC Mutagenesis
This protocol allows for the introduction of specific, defined mutations into the viral genome using a bacterial artificial chromosome (BAC) system.
Troubleshooting & Optimization
Amenamevir Off-Target Effects: A Technical Support Center for Preclinical Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the off-target effects of amenamevir in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects on renal function in our animal models treated with this compound. Is this a known off-target effect?
A1: Yes, non-clinical studies have indicated potential effects on renal function. In safety pharmacology studies, a transient increase in urinary volume, accompanied by decreased urinary sodium and chloride ion excretion, was observed in rats following a single oral dose of 1000 mg/kg. While there were no histopathological changes in the kidneys in repeated-dose toxicity studies in rats (up to 13 weeks) and monkeys (up to 39 weeks), it is crucial to monitor renal function parameters closely in your experiments. In vitro studies have also shown that this compound can inhibit the MATE1 and MATE2-K transporters, which are involved in the excretion of metformin, and the URAT1 transporter, which is involved in uric acid transport.[1]
Troubleshooting Guide:
-
Monitor Renal Biomarkers: Regularly assess serum creatinine, blood urea nitrogen (BUN), and urinalysis parameters (e.g., urine volume, electrolytes, protein levels).
-
Histopathology: At the end of your study, perform a thorough histopathological examination of the kidneys to look for any subtle morphological changes.
-
Transporter Interactions: If your experimental model involves co-administration of drugs that are substrates of MATE1, MATE2-K, or URAT1, consider the potential for drug-drug interactions that could exacerbate renal effects.
Q2: Our study involves cardiovascular monitoring, and we have detected slight changes in ECG parameters. Are there any known cardiovascular off-target effects of this compound?
A2: Preclinical safety pharmacology studies have shown that this compound has a low potential for cardiovascular off-target effects at therapeutic concentrations. In conscious cynomolgus monkeys, no effects on blood pressure, heart rate, or ECG parameters were observed up to 100 mg/kg. In an in vitro hERG assay, the IC50 value for this compound was significantly higher than the plasma concentrations observed in preclinical and clinical studies, suggesting a low risk of QT prolongation.
Troubleshooting Guide:
-
Dose-Response Relationship: Determine if the observed ECG changes are dose-dependent.
-
Control for Confounding Factors: Ensure that experimental conditions (e.g., anesthesia, stress) are not contributing to the observed cardiovascular effects.
-
Consider Species Differences: Be aware that cardiovascular physiology can vary between species. Interpret findings in the context of the specific animal model being used.
Q3: We are planning a long-term study with this compound. What were the main findings from the chronic repeat-dose toxicity studies?
A3: this compound was generally well-tolerated in repeat-dose toxicity studies in rats (up to 13 weeks) and monkeys (up to 39 weeks). The primary target organs identified were the liver and the gastrointestinal tract.
-
Liver: In rats, slight increases in liver weight and mild hepatocellular hypertrophy were observed at high doses. In monkeys, there were minimal to mild increases in serum levels of AST, ALT, and ALP. These findings were generally reversible upon cessation of treatment.
-
Gastrointestinal Tract: In both rats and monkeys, gastrointestinal signs such as vomiting and diarrhea were observed at high doses.
Troubleshooting Guide:
-
Monitor Liver Function: Regularly monitor serum liver enzyme levels (AST, ALT, ALP, GGT) and bilirubin.
-
Gastrointestinal Observations: Carefully observe animals for any signs of gastrointestinal distress.
-
Histopathology: Conduct comprehensive histopathological examinations of the liver and gastrointestinal tract at study termination.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from non-clinical toxicology and safety pharmacology studies of this compound.
Table 1: Single-Dose Toxicity
| Species | Route of Administration | Approximate Lethal Dose (mg/kg) | Reference |
| Mouse | Oral | >500 | [1] |
| Dog | Oral | >750 | [1] |
Table 2: In Vitro Transporter Inhibition
| Transporter | Substrate | Cell Line | IC50 (µmol/L) | Reference |
| MATE1 | Metformin | - | 39.1 | [1] |
| MATE2-K | Metformin | - | 47.0 | [1] |
| URAT1 | Uric acid | HEK293 | >100 (38% inhibition at 100 µmol/L) | [1] |
| PEPT1 | Glycylsarcosine | CHO | No inhibition | [1] |
| PEPT2 | Glycylsarcosine | CHO | No inhibition | [1] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Safety in Conscious Cynomolgus Monkeys
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Animals: Naive male cynomolgus monkeys.
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Housing: Housed individually in stainless steel cages in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
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Drug Administration: this compound was administered orally via gavage at doses of 0 (vehicle), 10, 30, and 100 mg/kg.
-
Cardiovascular Monitoring: A telemetry system was used to continuously monitor blood pressure, heart rate, and ECGs before and after drug administration.
-
Data Analysis: Changes in cardiovascular parameters from baseline were calculated for each dose group and compared to the vehicle control group.
Protocol 2: In Vitro hERG Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Method: Whole-cell patch-clamp technique.
-
Procedure: Cells were exposed to increasing concentrations of this compound, and the hERG current was measured.
-
Data Analysis: The concentration-response curve was plotted, and the IC50 value was calculated.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Preclinical safety evaluation workflow for this compound.
References
Amenamevir cytotoxicity assessment in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of amenamevir in various cell lines. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of reported cytotoxicity data.
Quantitative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in different cell lines as reported in the literature. The CC50 value represents the concentration of a substance that causes the death of 50% of a cell population.
| Cell Line | Description | CC50 (µM) | Reference |
| Human Embryonic Fibroblast (HEF) | Human primary cell line | >30 | [1] |
| Crandell-Rees Feline Kidney (CRFK) | Feline kidney epithelial cell line | >100 | [2] |
| AK-D | Feline lung cell line | >200 | [2] |
| PG-4 (S+L-) | Feline glial cell line | >200 | [2] |
Note: A higher CC50 value is indicative of lower cytotoxicity. This compound generally exhibits low cytotoxicity in the tested cell lines.[3][4]
Experimental Protocols
A common method for assessing the cytotoxicity of antiviral compounds like this compound is the Water-Soluble Tetrazolium salt-8 (WST-8) assay.
Detailed Methodology for WST-8 Cytotoxicity Assay: [2]
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Cell Seeding: Plate cells in a 96-well microplate at an appropriate density and incubate until they form a monolayer.
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Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control (no this compound) and a "medium only" control (no cells).
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Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48 hours).[2]
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WST-8 Reagent Addition: Add the WST-8 reagent to each well according to the manufacturer's instructions.
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Final Incubation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will metabolize the WST-8 reagent, leading to a color change.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the "cells only" control. The CC50 value can then be determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
Troubleshooting and FAQs
Here are some common questions and troubleshooting tips for this compound cytotoxicity experiments.
Q1: Why are my CC50 values for this compound different from the published data?
A1: Discrepancies in CC50 values can arise from several factors:
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Cell Line Differences: Different cell lines can have varying sensitivities to a compound. Even within the same cell type, passage number and cell health can influence results.
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Assay Method: While the WST-8 assay is common, other cytotoxicity assays (e.g., MTT, LDH release) may yield different results.
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Experimental Conditions: Incubation time, cell seeding density, and reagent concentrations can all impact the final CC50 value.
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Solvent Effects: this compound is often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to have a vehicle control (cells treated with the same concentration of DMSO used in the highest this compound concentration) to account for any solvent-induced cytotoxicity.[2]
Q2: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
A2:
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Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded.
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Contamination: Check your cell cultures for any signs of microbial contamination, which can affect cell viability.
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Incorrect Concentration: Double-check your calculations for the serial dilutions of this compound.
Q3: Does the mechanism of action of this compound suggest it should have high or low cytotoxicity?
A3: this compound's mechanism of action involves the inhibition of the viral helicase-primase complex, which is essential for viral DNA replication.[5][6] This target is specific to the virus, and therefore, this compound is expected to have low cytotoxicity in host cells, which is consistent with the available data.[3][7]
Q4: Can I use a different cytotoxicity assay besides the WST-8 assay?
A4: Yes, other colorimetric, fluorometric, or luminescence-based assays can be used to assess cell viability. However, it is important to be consistent with the chosen method throughout your experiments for comparable results.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity assessment and a generalized signaling pathway that could be involved in drug-induced cytotoxicity at high concentrations.
Caption: Experimental workflow for assessing this compound cytotoxicity using the WST-8 assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In vitro antiviral efficacy of this compound against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical analysis of this compound (ASP2151) between pharmacokinetics and clinical efficacies with non-linear effect model for the treatment of genital herpes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of Helicase-Primase Inhibitor this compound-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Amenamevir Technical Support Center: Stability and Storage Guidelines for Researchers
For researchers, scientists, and drug development professionals utilizing Amenamevir in their experiments, ensuring the stability and integrity of the compound is paramount for obtaining reliable and reproducible results. This technical support center provides comprehensive guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored at -20°C for long-term stability, with some suppliers indicating it can be stored for up to 3 years at this temperature. For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO and DMF.[2][3] For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO to a concentration of up to 96 mg/mL.[1] Stock solutions in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound has limited solubility in aqueous buffers.[2] Aqueous working solutions should be prepared fresh daily and are not recommended for storage for more than one day.[2] To prepare an aqueous solution, it is suggested to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[2]
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: If precipitation is observed after thawing, gentle warming and/or sonication can be used to redissolve the compound. Ensure the solution is clear before use. To prevent this, ensure you are using anhydrous DMSO and that the stock solution is properly sealed to prevent moisture absorption, which can reduce solubility.[4]
Q5: Are there any known incompatibilities for this compound?
A5: While specific excipient compatibility studies are not widely published, it is known that this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [4] |
| -80°C | Up to 2 years | [4] | |
| Stock Solution (in solvent) | -20°C | 2 weeks to 1 month | [1] |
| -80°C | 3 months | [1] | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | ≥ 50 mg/mL to 96 mg/mL | [1][4] |
| DMF | 2 mg/mL | [2][3] |
| DMF:PBS (pH 7.2) (1:20) | Approximately 0.04 mg/mL | [2][3] |
| Ethanol | Partially soluble/Slightly soluble | [2] |
| Water | Insoluble | [6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in an experiment | Improper storage of stock solution. | Always store stock solutions at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Contamination of the solvent. | Use fresh, high-purity, anhydrous solvents for preparing solutions. | |
| Exposure to incompatible substances. | Avoid contact with strong acids, bases, and oxidizing/reducing agents. | |
| Inconsistent results between experiments | Variability in the concentration of the working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure complete dissolution of the compound. |
| Degradation of the compound during the experiment. | If the experimental conditions involve elevated temperatures, extreme pH, or exposure to light, consider performing a preliminary stability check under those specific conditions. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility. | Prepare the aqueous solution by first dissolving this compound in a small amount of an organic solvent like DMF and then diluting with the buffer. Do not store the aqueous solution. |
| Change in pH or temperature. | Ensure the pH and temperature of your experimental system are compatible with this compound's solubility. |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol provides a general framework for assessing the stability of this compound under stress conditions, based on ICH guidelines. Researchers should adapt the conditions based on their specific experimental needs.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound working solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound working solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the this compound working solution to a photostability chamber (ICH Option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 60°C for 24 hours.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of intact this compound in the stressed samples to that of an unstressed control sample.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Mechanism of action of this compound in inhibiting viral replication.
References
- 1. This compound: Studies of Potential CYP3A‐Mediated Pharmacokinetic Interactions With Midazolam, Cyclosporine, and Ritonavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleck.co.jp [selleck.co.jp]
Validation & Comparative
A Comparative Analysis of Amenamevir and Acyclovir for the Treatment of Severe Herpes Simplex Virus Infections
For Immediate Release
In the landscape of antiviral therapeutics, the emergence of amenamevir presents a novel approach to managing Herpes Simplex Virus (HSV) infections, offering a distinct mechanism of action compared to the long-established standard of care, acyclovir. This guide provides a detailed comparison of the efficacy of this compound and acyclovir, with a focus on their performance in severe HSV infections, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current evidence.
Executive Summary
Acyclovir, a nucleoside analog, has been the cornerstone of anti-HSV therapy for decades, proving effective in a range of HSV infections. However, its efficacy can be limited by the viral replication stage and the emergence of resistance, particularly in immunocompromised patients. This compound, a helicase-primase inhibitor, offers an alternative mechanism that directly targets the viral DNA replication machinery, independent of the viral thymidine kinase required for acyclovir's activation. Preclinical studies, particularly in models of severe HSV infection, suggest this compound may offer advantages in potency and efficacy, especially when treatment initiation is delayed. While direct head-to-head clinical trials in severe human HSV disease are limited, the existing data provides a foundation for understanding the potential roles of each agent.
Mechanisms of Action
Acyclovir and this compound disrupt HSV replication through distinct molecular pathways.
Acyclovir: Acyclovir is a guanosine analog that, upon entering an HSV-infected cell, is selectively phosphorylated by the viral thymidine kinase (TK).[1] Cellular kinases then further phosphorylate it to acyclovir triphosphate. This active form competitively inhibits the viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group.[1]
This compound: this compound is a non-nucleoside antiviral that inhibits the viral helicase-primase complex.[2] This complex is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are necessary for DNA replication. By blocking this initial step, this compound effectively halts viral DNA synthesis.[2]
Preclinical Efficacy in Severe HSV Models
Direct comparative efficacy data in severe HSV infections comes primarily from preclinical models. A key study utilized murine models of severe cutaneous HSV-1 infection, including in immunocompromised subjects.
Experimental Protocol: Murine Model of Severe Cutaneous HSV-1 Infection
-
Animal Model: Female BALB/c mice, 7 weeks old.
-
Immunosuppression Model: Daily subcutaneous injection of cyclosporine (15 mg/kg/day) from 3 days before virus inoculation to the end of the experiment.
-
Infection Model: The dorsolateral area of the skin was scarified, and the site was inoculated with HSV-1 strain KOS.
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Treatment: this compound (10-100 mg/kg/day, orally) or valacyclovir (a prodrug of acyclovir) was administered for 2-5 days, starting at various time points post-infection.
-
Efficacy Evaluation:
-
Viral Titer: Skin samples from the infected area were collected, homogenized, and viral titers were determined by a plaque assay on Vero cells.
-
Disease Severity: Skin lesions were scored based on their severity (e.g., erythema, vesicles, ulceration, zosteriform spread).
-
Quantitative Data from Preclinical Models
The following tables summarize the key findings from the murine model of severe HSV-1 infection.
| Treatment Group | Dose (mg/kg/day) | Duration (days) | Mean Viral Titer (log10 PFU/site) at Day 5 |
| Vehicle (Control) | - | - | 5.5 |
| This compound | 10 | 5 | < 2.0 |
| This compound | 30 | 5 | < 2.0 |
| This compound | 100 | 5 | < 2.0 |
Table 1: Antiviral Efficacy of this compound in Immunosuppressed Mice with HSV-1 Infection. [1]
| Treatment Start (Day Post-Infection) | Treatment Group | Mean Disease Score at Day 7 |
| Day 3 | This compound | ~1.5 |
| Day 3 | Valacyclovir | ~1.5 |
| Day 4 | This compound | ~2.0 |
| Day 4 | Valacyclovir | ~4.0 (No significant reduction) |
Table 2: Efficacy of Delayed Treatment with this compound vs. Valacyclovir in a Multidermatomal HSV-1 Infection Model. [1]
These preclinical results suggest that while both drugs are effective when administered early, this compound may have a therapeutic advantage when treatment is delayed in a severe infection setting.[1]
Clinical Efficacy in Severe Human HSV Infections
While direct comparative clinical trials between this compound and intravenous acyclovir for severe HSV infections are not yet available, data from separate studies in relevant patient populations provide insights.
Acyclovir in Severe HSV Infections
Intravenous acyclovir is the standard of care for severe HSV infections.
-
Herpes Simplex Encephalitis (HSE): In a landmark trial, intravenous acyclovir (10 mg/kg every 8 hours for 10 days) significantly reduced mortality at 12 months to 25% compared to 59% for patients treated with vidarabine.[3]
-
Neonatal HSV: High-dose intravenous acyclovir (60 mg/kg/day) for 21 days has been shown to improve survival rates in neonates with disseminated HSV disease compared to standard-dose therapy.[4][5]
-
Immunocompromised Patients: Intravenous acyclovir (5 mg/kg every 8 hours) is effective for treating mucocutaneous HSV infections in immunocompromised patients.[6]
This compound in Immunocompromised Patients
An exploratory study evaluated the efficacy and safety of this compound in immunocompromised patients with herpes zoster (caused by the related varicella-zoster virus).
-
Study Design: 24 immunocompromised patients with herpes zoster received this compound (400 mg once daily) for up to 14 days.
-
Efficacy: At day 7, the combined improvement rate in skin symptoms ("markedly improved" or "improved") was 79.2%.[7][8] By day 14, this rate was 95.7%.[7][8]
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Safety: The treatment was generally well-tolerated, though it was noted that for patients at high risk of CNS complications, intravenous acyclovir might be preferred due to its better penetration into the cerebrospinal fluid.[7]
| Patient Population | Drug | Dosage | Key Efficacy Outcome |
| Herpes Simplex Encephalitis | Acyclovir | 10 mg/kg IV q8h for 10 days | 25% mortality at 12 months |
| Neonatal Disseminated HSV | Acyclovir | 60 mg/kg/day IV for 21 days | Improved survival vs. standard dose |
| Immunocompromised (Herpes Zoster) | This compound | 400 mg PO once daily for up to 14 days | 79.2% improvement in skin symptoms at Day 7 |
Table 3: Summary of Clinical Efficacy in Severe Herpesvirus Infections.
Discussion and Future Directions
The available evidence indicates that both acyclovir and this compound are potent antiviral agents against HSV. Acyclovir, particularly in its intravenous formulation, remains the proven standard of care for severe, life-threatening HSV infections like encephalitis.
This compound's distinct mechanism of action as a helicase-primase inhibitor presents several potential advantages. Its efficacy appears to be less affected by the viral replication stage compared to acyclovir.[9][10] The preclinical data showing superior efficacy with delayed treatment in a severe infection model is particularly noteworthy and warrants further investigation.[1] Furthermore, this compound's activity against acyclovir-resistant HSV strains makes it a valuable alternative in cases of treatment failure.
Future research should focus on direct, randomized controlled trials comparing the efficacy and safety of this compound with intravenous acyclovir in patients with severe HSV infections, including those who are immunocompromised. Combination therapy, leveraging the synergistic potential of these two drugs with different mechanisms of action, also represents a promising avenue for improving outcomes in the most severe cases of HSV disease.[9][10]
References
- 1. Antiviral efficacy of the helicase-primase inhibitor this compound in murine models of severe herpesvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Safety and efficacy of high-dose intravenous acyclovir in the management of neonatal herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. Intravenous Penciclovir for Treatment of Herpes Simplex Infections in Immunocompromised Patients: Results of a Multicenter, Acyclovir-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An exploratory study of the efficacy and safety of this compound for the treatment of herpes zoster in patients receiving immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amenamevir and Valacyclovir in Varicella-Zoster Virus (VZV) Models
This guide provides a detailed comparative analysis of two prominent antiviral agents, amenamevir and valacyclovir, for the treatment of infections caused by the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical and clinical efficacy, and safety profiles of both drugs, supported by experimental data.
Introduction
Valacyclovir, a prodrug of acyclovir, has long been a cornerstone in the management of VZV infections. It functions as a nucleoside analog, targeting the viral DNA polymerase.[1][2] In contrast, this compound represents a newer class of antiviral agents, the helicase-primase inhibitors, which act on a different essential component of the viral replication machinery.[3][4][5] This guide will delve into the key differences and similarities between these two drugs based on available scientific literature.
Mechanism of Action
The fundamental difference between this compound and valacyclovir lies in their molecular targets within the VZV replication cycle.
Valacyclovir: As a prodrug, valacyclovir is rapidly converted to acyclovir in the body.[1][6][7] Acyclovir, a guanosine analog, is selectively phosphorylated by the viral thymidine kinase (TK) and subsequently by host cell kinases to form acyclovir triphosphate.[2][8] This active metabolite inhibits VZV replication in three ways: competitive inhibition of viral DNA polymerase, incorporation into and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase.[2]
This compound: this compound is a non-nucleoside antiviral that directly targets the VZV helicase-primase complex.[3][4][5] This complex is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are critical initial steps in DNA replication.[3] By inhibiting the helicase-primase complex, this compound effectively halts viral DNA replication at a very early stage.[3][4]
Figure 1: Mechanisms of Action for Valacyclovir and this compound.
Preclinical Data
In Vitro Efficacy
In vitro studies are crucial for determining the direct antiviral activity of a compound against a specific virus. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting viral replication by half.
| Drug | VZV Strain(s) | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Laboratory and clinical isolates | Human Embryonic Fibroblasts (HEF) | 0.038 - 0.10 | [9] |
| ACV-resistant strain (Kanno-Br) | HEF | 0.082 | [9] | |
| Acyclovir | ACV-susceptible strains | HEF | 1.3 - 5.9 | [9] |
| ACV-resistant strain (Kanno-Br) | HEF | 27 | [9] |
Note: Valacyclovir is a prodrug of acyclovir; therefore, in vitro studies are conducted with acyclovir.
These data indicate that this compound is significantly more potent than acyclovir in inhibiting VZV replication in vitro, including against an acyclovir-resistant strain.
In Vivo Models
The SCID-hu mouse model is a valuable tool for studying VZV pathogenesis and for the preclinical evaluation of antiviral therapies.[10] In this model, human fetal thymus and liver tissue or skin are implanted into a severe combined immunodeficient (SCID) mouse, allowing for the in vivo study of VZV, which is otherwise restricted to human hosts.[10]
While direct head-to-head in vivo preclinical studies comparing this compound and valacyclovir are not extensively detailed in the public domain, the efficacy of both drugs has been established in various models. For instance, studies with valacyclovir have demonstrated its favorable preclinical safety profile, which is comparable to that of acyclovir.[4] this compound has shown efficacy in mouse models of herpes simplex virus (HSV), a related alphaherpesvirus, and its potent anti-VZV activity in vitro suggests similar efficacy in in vivo VZV models.[11]
Clinical Data
A pivotal phase 3, randomized, double-blind, multicenter clinical trial conducted in Japan directly compared the efficacy and safety of this compound and valacyclovir in immunocompetent patients with herpes zoster (shingles).[12][13][14]
| Parameter | This compound (400 mg once daily) | Valacyclovir (1000 mg three times daily) | p-value | Reference(s) |
| Proportion of patients with cessation of new lesion formation by Day 4 | 81.1% (197/243) | 75.1% (184/245) | <0.0001 (non-inferiority) | [12][14] |
| Drug-related adverse events | 10.0% (25/249) | 12.0% (30/249) | Not specified | [12][14] |
The study concluded that this compound (400 mg once daily) was non-inferior to valacyclovir (1000 mg three times daily) in the time to cessation of new lesion formation.[12][14] The safety profiles of both drugs were comparable.[12][14]
Experimental Protocols
VZV Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral drugs.
Figure 2: VZV Plaque Reduction Assay Workflow.
Detailed Protocol:
-
Cell Culture: Human embryonic fibroblasts (HEF) or MRC-5 cells are seeded into 6- or 12-well plates and grown to confluence.
-
Virus Inoculation: The cell culture medium is removed, and the cell monolayers are inoculated with a standardized amount of cell-free VZV.
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing low-concentration agarose to limit viral spread) containing serial dilutions of the test compound (this compound or acyclovir).
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 5-7 days, allowing for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: The cells are fixed (e.g., with methanol) and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the drug-treated wells is counted and compared to the number in untreated control wells. The IC50 is calculated as the drug concentration that reduces the number of plaques by 50%.
In Vivo SCID-hu Mouse Model for VZV
This model is used to assess the in vivo efficacy of antiviral agents against VZV.
Figure 3: SCID-hu Mouse Model Workflow for VZV.
Detailed Protocol:
-
Implantation: Human fetal skin or thymus and liver tissue is surgically implanted under the kidney capsule or subcutaneously in SCID mice.[10]
-
Engraftment: The mice are maintained for several weeks to allow for the successful engraftment and vascularization of the human tissue.[10]
-
VZV Infection: The human tissue xenograft is directly inoculated with VZV-infected fibroblasts.[10]
-
Antiviral Treatment: Following infection, the mice are treated with the antiviral drug (this compound or valacyclovir) or a placebo, typically administered orally.
-
Monitoring and Endpoint Analysis: The mice are monitored for the development of skin lesions. At the end of the study period, the human tissue xenografts are harvested to determine viral titers (by plaque assay or qPCR) and for histopathological examination to assess the extent of viral cytopathic effects.
Conclusion
This compound and valacyclovir are both effective antiviral agents for the treatment of VZV infections, but they operate through distinct mechanisms of action. This compound, a helicase-primase inhibitor, demonstrates superior in vitro potency compared to acyclovir, the active form of valacyclovir.[9] Clinical trials have established the non-inferiority of once-daily this compound to three-times-daily valacyclovir in treating herpes zoster, with a comparable safety profile.[12][14] The different mechanisms of action may have implications for the treatment of acyclovir-resistant VZV strains and for potential combination therapies. Further research into the in vivo comparative efficacy in preclinical models will continue to delineate the specific advantages of each drug in the management of VZV-related diseases.
References
- 1. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Valaciclovir: a review of its use in the management of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of antiviral assay methods using cell-free and cell-associated varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel helicase-primase inhibitor, for treatment of herpes zoster: A randomized, double-blind, valaciclovir-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Compounds that target host cell proteins prevent varicella-zoster virus replication in culture, ex vivo, and in SCID-Hu mice - PMC [pmc.ncbi.nlm.nih.gov]
Amenamevir's Synergistic Power: A Comparative Guide to Combination Therapy with Nucleoside Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Amenamevir when combined with traditional nucleoside analogs in combating herpes simplex viruses (HSV) and varicella-zoster virus (VZV). The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
This compound, a helicase-primase inhibitor, presents a distinct mechanism of action compared to traditional nucleoside analogs like acyclovir, which target viral DNA polymerase.[1] This difference in targets forms the basis for the observed synergistic antiviral effects when these agents are used in combination.[2][3] Studies have demonstrated that combining this compound with nucleoside analogs can lead to more potent inhibition of viral replication than either drug alone, offering a promising strategy for treating severe herpesvirus infections and potentially mitigating the development of drug resistance.[4][5]
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound in combination with various nucleoside analogs has been quantified in vitro against several herpesviruses. The data consistently demonstrates that the combination is more effective than the individual drugs.
Table 1: In Vitro Synergistic Activity of this compound with Nucleoside Analogs against Herpes Simplex Virus Type 1 (HSV-1)
| Drug Combination | Virus Strain | Assay Method | Result | Statistical Significance | Reference |
| This compound + Acyclovir | ACV-susceptible | Plaque-reduction | Synergistic | P<0.05 | [4] |
| This compound + Penciclovir | ACV-susceptible | Plaque-reduction | Synergistic | P<0.05 | [4] |
Table 2: In Vitro Synergistic Activity of this compound with Nucleoside Analogs against Herpes Simplex Virus Type 2 (HSV-2)
| Drug Combination | Virus Strain | Assay Method | Result | Statistical Significance | Reference |
| This compound + Acyclovir | ACV-susceptible | Plaque-reduction | Synergistic | P<0.05 | [4] |
| This compound + Penciclovir | ACV-susceptible | Plaque-reduction | Synergistic | P<0.05 | [4] |
| This compound + Vidarabine | ACV-susceptible | Plaque-reduction | Additive | - | [4] |
Table 3: In Vitro Synergistic Activity of this compound with Nucleoside Analogs against Varicella-Zoster Virus (VZV)
| Drug Combination | Virus Strain | Assay Method | Result | Statistical Significance | Reference |
| This compound + Acyclovir | ACV-susceptible | Plaque-reduction | Synergistic | P<0.05 | [4] |
| This compound + Penciclovir | ACV-susceptible | Plaque-reduction | Synergistic | P<0.05 | [4] |
| This compound + Vidarabine | ACV-susceptible | Plaque-reduction | Synergistic | - | [4] |
In vivo studies in a mouse model of HSV-1 infection have also confirmed the enhanced efficacy of combination therapy. The combination of this compound with valacyclovir, a prodrug of acyclovir, resulted in a more potent inhibition of disease progression compared to monotherapy.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of this compound with nucleoside analogs.
In Vitro Plaque-Reduction Assay
This assay is a standard method for determining the antiviral activity of compounds by measuring the reduction in the formation of viral plaques in cell culture.
-
Cell Culture: Human embryonic lung fibroblast (HELF) cells are seeded in 6-well plates and cultured until they form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a specific strain of HSV-1, HSV-2, or VZV at a concentration that produces a countable number of plaques.
-
Drug Treatment: After a 1-hour viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound, a nucleoside analog, or a combination of both.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques in each well is counted.
-
Data Analysis: The 50% effective concentration (EC50) for each drug and combination is calculated. Synergy is assessed using isobologram analysis and response surface modeling.[4] A statistically significant synergistic effect is determined when the combination of drugs shows greater activity than the sum of their individual effects.[2][4]
In Vivo HSV-1 Zosteriform Spread Mouse Model
This animal model is used to evaluate the in vivo efficacy of antiviral agents against HSV-1 infection that mimics aspects of human zosteriform disease.
-
Animal Model: Female BALB/c mice (5 weeks old) are used for the study.
-
Infection: The mice are anesthetized, and their right flank is inoculated with an HSV-1 suspension via scarification.
-
Drug Administration: Oral administration of this compound, valacyclovir, or their combination begins 24 hours after infection and continues once daily for 5 days. A vehicle control group receives the vehicle solution.
-
Disease Scoring: The severity of skin lesions is scored daily for up to 14 days post-infection based on a scale ranging from no lesions to zosteriform lesions with necrosis.
-
Data Analysis: The inhibition of disease progression by the combination therapy is compared to that of each monotherapy. Statistical significance is determined using appropriate statistical tests (e.g., P<0.05).[4]
Visualizing the Synergistic Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of viral DNA replication and the experimental workflow for assessing antiviral synergy.
Caption: Mechanism of synergistic antiviral action.
Caption: In vitro synergy testing workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic activity of this compound (ASP2151) with nucleoside analogs against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination drug therapy as a strategy to improve the efficacy and safety of treatment of herpes simplex virus infections: potential risks and prospects - Andronova - Problems of Virology [virusjour.crie.ru]
Amenamevir: A Comparative Analysis of Efficacy in Immunocompromised and Immunocompetent Models
For Immediate Release
Amenamevir, a novel helicase-primase inhibitor, has emerged as a significant antiviral agent in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its unique mechanism of action, targeting the viral helicase-primase complex essential for DNA replication, offers an alternative to traditional nucleoside analogues. This guide provides a comparative analysis of this compound's efficacy, drawing upon preclinical and clinical data in both immunocompromised and immunocompetent settings.
Executive Summary
This compound demonstrates potent antiviral activity against HSV and VZV in both immunocompromised and immunocompetent models. While its fundamental efficacy is not compromised by the host's immune status, the treatment duration may need to be extended in immunocompromised individuals to prevent viral rebound. In immunocompetent subjects, this compound has shown non-inferiority to standard-of-care treatments like valacyclovir for herpes zoster and efficacy as a single-dose therapy for recurrent genital herpes.
Mechanism of Action
This compound specifically inhibits the viral helicase-primase complex, a critical enzyme responsible for unwinding double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][2][3][4] By targeting this complex, this compound effectively halts viral replication.[1][2] This mechanism is distinct from that of nucleoside analogues, such as acyclovir, which target viral DNA polymerase.[1][2]
Efficacy in Immunocompromised Models
Studies in animal models and exploratory clinical trials in humans have demonstrated the effectiveness of this compound in the context of a compromised immune system.
Preclinical Data: Murine Models
A key study utilized a murine model of severe HSV-1 infection with cyclosporin-induced immunosuppression.[5] The findings from this model are summarized below:
| Parameter | Untreated Control | This compound (10-100 mg/kg/day) | Outcome |
| Skin HSV-1 Titers | Maintained at high levels | Significantly reduced at all doses | This compound effectively suppresses viral replication. |
| Treatment Duration | N/A | Longer treatment required | Extended therapy is necessary to prevent viral rebound in the absence of a robust immune response.[5] |
Another important finding from murine models is that the effective oral doses of this compound were not affected by the host's immune status.[5][6] Furthermore, in a model of severe cutaneous HSV-1 infection, this compound demonstrated greater efficacy than valacyclovir, particularly when treatment initiation was delayed.[5]
Clinical Data: Herpes Zoster in Immunosuppressed Patients
An exploratory study was conducted on patients with herpes zoster who were receiving immunosuppressive drugs.[7][8] The results indicate a favorable clinical response:
| Timepoint | "Markedly Improved" | "Improved" | Combined Improvement Rate (95% CI) | "Worsened" |
| Day 7 | 58.3% | 20.8% | 79.2% (57.8-92.9) | 20.8% |
| Day 14 | - | - | 95.7% | - |
| Day 28 | - | - | 100% | - |
The median time to complete crusting and healing of skin lesions was 14 days.[7][8] These findings suggest that this compound is a viable and safe treatment option for herpes zoster in immunocompromised individuals.[7][8]
Efficacy in Immunocompetent Models
This compound has been rigorously evaluated in phase 3 clinical trials involving immunocompetent individuals, demonstrating its efficacy for both herpes zoster and recurrent genital herpes.
Clinical Data: Herpes Zoster
A randomized, double-blind, valacyclovir-controlled phase 3 study was conducted in Japanese patients with herpes zoster.[9] The primary endpoint was the proportion of patients with cessation of new lesion formation by day 4.
| Treatment Group | Proportion of Patients with Cessation of New Lesion Formation by Day 4 |
| This compound (400 mg once daily) | 81.1% |
| Valacyclovir (1000 mg three times daily) | 75.1% |
The study confirmed the non-inferiority of this compound to valacyclovir.[6]
Clinical Data: Recurrent Genital Herpes
A phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy of a single 1200 mg dose of this compound as a patient-initiated therapy for recurrent genital herpes in immunocompetent adults.[10]
| Parameter | This compound (1200 mg single dose) | Placebo | Outcome |
| Time to healing of all genital herpes lesions | Significantly shorter | Longer | This compound is superior to placebo in reducing the healing time of genital herpes lesions.[10] |
Experimental Protocols
Murine Model of Severe HSV-1 Infection in Immunosuppressed Mice
-
Animal Model: Mice with cyclosporin-induced immunosuppression.[5]
-
Infection: Inoculation of a dorsolateral area of the skin with HSV-1.[5]
-
Treatment: Oral administration of this compound (10-100 mg/kg/day) for durations ranging from 2 to 5 days.[5]
-
Efficacy Assessment: Measurement of HSV-1 titers in the skin.[5]
Phase 3 Clinical Trial of this compound for Herpes Zoster in Immunocompetent Patients
-
Study Design: Randomized, double-blind, valacyclovir-controlled study.[9]
-
Participants: Immunocompetent Japanese patients with herpes zoster, with treatment initiated within 72 hours of rash onset.[9]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Proportion of patients with cessation of new lesion formation by day 4 of treatment.[9]
Conclusion
This compound demonstrates a robust and consistent antiviral efficacy against herpesviruses in both immunocompromised and immunocompetent settings. Its distinct mechanism of action provides a valuable therapeutic alternative, particularly in cases of resistance to traditional antiviral agents. While the core effectiveness of this compound is maintained regardless of immune status, clinical application in immunocompromised patients may necessitate longer treatment durations to ensure complete viral clearance and prevent recurrence. In immunocompetent individuals, this compound stands as a non-inferior option to valacyclovir for herpes zoster and an effective single-dose treatment for recurrent genital herpes. These findings underscore the significant role of this compound in the clinical management of HSV and VZV infections across a diverse patient population.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound [drugcentral.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral efficacy of the helicase-primase inhibitor this compound in murine models of severe herpesvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An exploratory study of the efficacy and safety of this compound for the treatment of herpes zoster in patients receiving immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Amenamevir and Acyclovir: A Comparative Analysis of Their Impact on Viral DNA Synthesis
In the landscape of antiviral therapeutics, particularly against herpesviruses, amenamevir and acyclovir represent two distinct and effective strategies for inhibiting viral replication. While both ultimately halt the proliferation of the virus, their mechanisms of action diverge at a fundamental level: the initial stages of DNA replication versus the elongation of the nascent DNA chain. This guide provides a detailed comparison of their effects on viral DNA synthesis, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Divergent Mechanisms of Action
Acyclovir, a long-established antiviral, functions as a nucleoside analog. Its efficacy hinges on its conversion to acyclovir triphosphate by viral and cellular kinases. This active form then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA strand by the viral DNA polymerase. Crucially, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination and the cessation of DNA synthesis.
In contrast, this compound is a more recent innovation, acting as a non-nucleoside helicase-primase inhibitor. The helicase-primase complex is essential for unwinding the double-stranded viral DNA and synthesizing short RNA primers, which are the starting points for DNA polymerase. This compound directly binds to this complex, preventing the separation of the DNA strands and thereby inhibiting the initiation of DNA replication altogether. This fundamental difference in their targets within the viral replication machinery leads to distinct pharmacological profiles.
Comparative Efficacy
Experimental data from plaque reduction assays, which measure the concentration of a drug required to reduce the number of viral plaques by 50% (EC50), consistently demonstrate the high potency of this compound. Across various strains of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), this compound often exhibits lower EC50 values compared to acyclovir, indicating greater antiviral activity at lower concentrations.
| Virus Strain | Drug | EC50 (µM) |
| HSV-1 | This compound | 0.036 |
| Acyclovir | 1.3 - 5.9 | |
| VZV | This compound | 0.047 |
| Acyclovir | 1.3 - 5.9 |
Table 1: Comparative EC50 values of this compound and acyclovir against HSV-1 and VZV. Lower values indicate higher potency.
Notably, studies have shown that the antiviral activity of this compound is not significantly influenced by the stage of the viral replication cycle. In contrast, the effectiveness of acyclovir can be attenuated in the later stages of infection when viral DNA synthesis is abundant.
Experimental Protocols
To assess the antiviral activity and the specific effects on viral DNA synthesis of compounds like this compound and acyclovir, several key experimental protocols are employed.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.
-
Cell Culture and Infection: Confluent monolayers of susceptible cells (e.g., Vero cells for HSV) are infected with a known amount of virus for a defined period to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the antiviral drug being tested.
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the presence of the drug is compared to the number in the absence of the drug.
-
EC50 Determination: The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50%.
Quantification of Viral DNA Synthesis (qPCR-based assay)
This method directly measures the amount of viral DNA produced in infected cells.
-
Cell Infection and Treatment: Susceptible cells are infected with the virus and subsequently treated with different concentrations of the antiviral agent.
-
DNA Extraction: At various time points post-infection, total DNA is extracted from the infected cells.
-
Quantitative PCR (qPCR): The extracted DNA is used as a template for qPCR with primers and probes specific to a viral gene. A standard curve with known amounts of viral DNA is used for absolute quantification.
-
Data Analysis: The amount of viral DNA in treated cells is compared to that in untreated control cells to determine the extent of inhibition of DNA synthesis.
Visualizing the Mechanisms of Action
The distinct pathways through which this compound and acyclovir inhibit viral DNA synthesis can be visualized as follows:
Mechanisms of Acyclovir and this compound.
Amenamevir's Potency Against Thymidine Kinase-Deficient HSV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Amenamevir's effectiveness against thymidine kinase (TK)-deficient Herpes Simplex Virus (HSV), a significant challenge in antiviral therapy. Through a detailed comparison with other antiviral agents, supported by experimental data, this document serves as a valuable resource for researchers in the field.
Introduction to this compound and the Challenge of TK-Deficient HSV
Herpes Simplex Virus (HSV) infections are a global health concern, with treatment often relying on nucleoside analogs like acyclovir. These drugs require activation by the viral thymidine kinase (TK) enzyme to exert their antiviral effect. However, the emergence of TK-deficient or altered HSV strains leads to resistance, rendering these conventional therapies ineffective.
This compound (formerly ASP2151) is a novel antiviral agent belonging to the class of helicase-primase inhibitors. Its unique mechanism of action, which is independent of viral TK, makes it a promising candidate for the treatment of infections caused by TK-deficient HSV. This guide will delve into the experimental evidence supporting this compound's potency and compare its performance with alternative antiviral drugs.
Mechanism of Action: A Departure from Convention
This compound targets the viral helicase-primase complex, an essential enzyme for viral DNA replication. This complex is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers for DNA polymerase to initiate replication.[1] By inhibiting the helicase-primase complex, this compound directly halts viral DNA synthesis.[1] This mechanism is fundamentally different from that of nucleoside analogs, which act as chain terminators after being phosphorylated by viral TK.[2]
The following diagram illustrates the distinct signaling pathways of this compound and TK-dependent antiviral drugs.
Comparative Potency Against TK-Deficient HSV
The efficacy of an antiviral drug is often quantified by its 50% effective concentration (EC50), the concentration of a drug that reduces viral replication by 50%. The following table summarizes the in vitro potency of this compound and other antiviral agents against wild-type (WT) and TK-deficient HSV strains.
| Antiviral Agent | Mechanism of Action | HSV-1 (WT) EC50 (µM) | HSV-1 (TK-deficient) EC50 (µM) | HSV-2 (WT) EC50 (µM) | HSV-2 (TK-deficient) EC50 (µM) |
| This compound | Helicase-Primase Inhibitor | 0.036[3] | ~0.04 (remains potent) | 0.047[3] | ~0.05 (remains potent) |
| Acyclovir | Nucleoside Analog (TK-dependent) | 0.1 - 1.0 | >100 (significantly reduced potency) | 1.0 - 5.0 | >100 (significantly reduced potency) |
| Foscarnet | Pyrophosphate Analog (DNA Polymerase Inhibitor) | 20 - 100 | 20 - 100 (remains potent) | 20 - 100 | 20 - 100 (remains potent) |
| Cidofovir | Nucleotide Analog (DNA Polymerase Inhibitor) | 0.1 - 1.0 | 0.1 - 1.0 (remains potent)[4] | 0.5 - 5.0 | 0.5 - 5.0 (remains potent)[4] |
Note: EC50 values can vary depending on the specific viral strain and the cell line used in the assay. The values presented here are representative ranges from published studies.
As the data indicates, this compound maintains its high potency against TK-deficient HSV-1 and HSV-2 strains, with EC50 values remaining in the low nanomolar range. This is in stark contrast to acyclovir, whose efficacy is dramatically reduced in the absence of viral TK. Foscarnet and Cidofovir also retain their activity against TK-deficient strains as their mechanisms are also independent of viral TK.[4][5]
Experimental Protocols
The evaluation of antiviral potency is predominantly conducted using the Plaque Reduction Assay.
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.[6]
Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., Vero cells) in 6-well or 12-well plates.
-
Herpes Simplex Virus (wild-type and TK-deficient strains).
-
Antiviral agents (this compound, Acyclovir, Foscarnet, Cidofovir) at various concentrations.
-
Culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM).
-
Overlay medium (e.g., DMEM with methylcellulose or agarose).
-
Fixative solution (e.g., methanol or 10% formalin).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed the wells of the plates with a sufficient number of cells to form a confluent monolayer overnight.
-
Virus Inoculation: The next day, remove the culture medium and infect the cell monolayers with a standardized amount of virus (multiplicity of infection - MOI) for 1-2 hours at 37°C.
-
Antiviral Treatment: After the incubation period, remove the virus inoculum and add the overlay medium containing serial dilutions of the antiviral drug to be tested. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.
-
Fixation and Staining: After the incubation period, remove the overlay medium, fix the cells, and stain them with crystal violet. The stain will color the living cells, leaving the areas of cell death caused by the virus (plaques) as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that results in a 50% reduction.
The following diagram outlines the workflow of a typical Plaque Reduction Assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical basis for increased susceptibility to Cidofovir of herpes simplex viruses with altered or deficient thymidine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Amenamevir
This document provides crucial safety and logistical information for the proper disposal of Amenamevir, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is vital for ensuring laboratory safety and environmental protection.
This compound is an antiviral compound.[1][2] Safety Data Sheets (SDS) for this compound present conflicting hazard classifications.[3][4] One source classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Other sources do not classify it as a hazardous substance.[4] Given this discrepancy, it is imperative to handle this compound as a hazardous material until further information becomes available.[1] Always wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye protection, when handling this compound.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for pharmaceutical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.[3]
1. Waste Identification and Segregation:
-
Solid Waste (Pure this compound): Unused or expired pure this compound powder should be disposed of as hazardous chemical waste. It should not be mixed with general laboratory trash or other waste streams.
-
Liquid Waste (this compound Solutions): Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[5]
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste.
2. Packaging and Labeling:
-
All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
3. Decontamination of Empty Containers:
-
Empty original containers of this compound must be decontaminated before disposal.
-
Rinse the container three times with a suitable solvent in which this compound is soluble (see Table 1 for solubility data).
-
Collect the solvent rinsate and dispose of it as hazardous liquid waste.
-
After decontamination, scratch out or remove the original label from the container before disposing of it according to your facility's procedures for empty chemical containers.[6][7][8]
4. Disposal of Sharps:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[9] Depending on local regulations, this may need to be treated as hazardous pharmaceutical waste.[10]
5. Final Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, secure area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in standard trash or through sewer systems.[5] Improper disposal can lead to environmental contamination.[11][12]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing solutions and for the effective decontamination of laboratory equipment and containers.
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~2 mg/mL |
| Ethanol | Slightly Soluble |
| DMF:PBS (pH 7.2) Solution (1:20) | ~0.04 mg/mL |
| (Data sourced from Cayman Chemical Product Information)[1] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. epa.gov [epa.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. actenviro.com [actenviro.com]
- 10. Medical Waste Regulations - MedWaste Management [medwastemngmt.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
